FIDAS-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXICBOMOGFMH-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of FIDAS-5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2][3][4] By competitively binding to MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][3] This interference with one-carbon metabolism has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, positioning this compound as a promising candidate for oncological drug development.[1][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action: Inhibition of MAT2A
The primary molecular target of this compound is the enzyme Methionine S-adenosyltransferase 2A (MAT2A).[1] this compound acts as a competitive inhibitor, vying with the natural substrate, S-adenosylmethionine (SAM), for binding to the active site of MAT2A.[1][3] This direct inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MAT2A Inhibition) | 2.1 μM | Enzyme Assay | [1][2][3][4] |
| In Vitro Treatment Concentration | 3 μM | LS174T colorectal cancer cells | [1] |
| In Vitro Treatment Duration | 36 hours (for SAM/SAH reduction) | LS174T colorectal cancer cells | [1] |
| In Vitro Treatment Duration | 7 days (for proliferation inhibition) | LS174T colorectal cancer cells | [1] |
| In Vivo Dosage | 20 mg/kg (oral gavage) | Athymic nude mice with xenograft tumors | [1] |
| In Vivo Treatment Duration | Daily for two weeks | Athymic nude mice with xenograft tumors | [1] |
Signaling Pathways Affected by this compound
The inhibition of MAT2A by this compound initiates a cascade of downstream effects that ultimately impact cancer cell proliferation and survival. The primary consequences of reduced SAM levels are the disruption of cellular methylation and the alteration of gene expression.
Caption: Signaling pathway of this compound action.
Key Downstream Effects:
-
Reduction in SAM and SAH: this compound treatment leads to a measurable decrease in the intracellular concentrations of both S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)[1][6].
-
Inhibition of Histone Methylation: The depletion of SAM, the substrate for histone methyltransferases, results in altered histone methylation patterns. This epigenetic modification can lead to changes in gene expression, including the downregulation of oncogenes.
-
Downregulation of c-Myc and Cyclin D1: Experimental evidence shows that this compound treatment inhibits the expression of the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1[1].
-
Induction of p21WAF1/CIP1: this compound induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest[1].
-
Inhibition of Cell Proliferation and Induction of Apoptosis: The culmination of these molecular events is the significant inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis)[1].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Affinity Binding Assay
This assay is used to identify the direct binding target of this compound.
Caption: Workflow for affinity binding assay.
Methodology:
-
Preparation of Biotinylated this compound: A biotinylated analog of this compound is synthesized to enable affinity purification.
-
Cell Lysis: Cancer cells (e.g., LS174T) are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the biotinylated this compound analog to allow for binding to its target protein(s).
-
Affinity Pull-down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the biotinylated this compound along with any bound proteins.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads.
-
Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE and visualized. The protein band of interest is then excised and identified using mass spectrometry.
Measurement of Intracellular SAM and SAH Levels
This protocol outlines the quantification of SAM and SAH in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 3 μM for 36 hours) or a vehicle control.
-
Cell Lysis and Extraction: Cells are harvested and lysed. Metabolites, including SAM and SAH, are extracted, typically using a cold solvent precipitation method.
-
LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry. Stable isotope-labeled internal standards for SAM and SAH are often used for accurate quantification.
-
Data Analysis: The concentrations of SAM and SAH are determined by comparing the signal of the endogenous metabolites to that of the internal standards.
Western Blot Analysis
This technique is used to measure the protein levels of c-Myc, Cyclin D1, and p21WAF1/CIP1 following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for the desired duration. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for c-Myc, Cyclin D1, p21WAF1/CIP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Caption: Workflow for in vivo xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., LS174T) are subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg daily via oral gavage), while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that of the control group.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the metabolic dependency of cancer cells on the MAT2A enzyme. Its mechanism of action, centered on the competitive inhibition of MAT2A and the subsequent depletion of SAM, leads to a cascade of downstream events that collectively suppress tumor growth. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar MAT2A inhibitors. Further research will likely focus on optimizing its efficacy, exploring combination therapies, and identifying predictive biomarkers for patient stratification.
References
- 1. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated N,N-Dialkylaminostilbenes for Wnt Pathway Inhibition and Colon Cancer Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FIDAS-5: A Technical Guide to a Novel Methionine S-adenosyltransferase 2A Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIDAS-5 is a potent and orally bioavailable small molecule inhibitor of methionine S-adenosyltransferase 2A (MAT2A), an enzyme of critical importance in cancer metabolism.[1][2][3] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cancer cell proliferation and survival.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed protocols for its evaluation in experimental settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of methionine metabolism in cancer and to explore its therapeutic potential.
Introduction to MAT2A and the Rationale for Inhibition
Methionine S-adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the production of S-adenosylmethionine (SAM) in most human tissues and is frequently overexpressed in various cancers, including those of the colon, liver, and stomach, as well as in hematological malignancies.[4][5][6] Elevated MAT2A expression is often correlated with a poorer prognosis.[5] SAM is the sole methyl group donor for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to the regulation of gene expression, cell signaling, and proliferation.[5][7] Consequently, the dysregulation of MAT2A activity and SAM levels is a hallmark of many cancers, making MAT2A an attractive therapeutic target.
This compound emerges as a key investigational tool and potential therapeutic agent that directly targets this metabolic vulnerability. By inhibiting MAT2A, this compound effectively depletes the intracellular pool of SAM, leading to the disruption of essential methylation events and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][8]
This compound: Mechanism of Action and Preclinical Profile
This compound is a potent and orally active inhibitor of MAT2A, demonstrating significant anti-cancer properties in preclinical models.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of MAT2A, effectively competing with S-adenosylmethionine (SAM) for binding to the enzyme.[1][2][3] This inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][3] The depletion of SAM disrupts essential cellular methylation processes, impacting gene expression and cell cycle control. Specifically, treatment with this compound has been shown to inhibit the expression of the proto-oncogene c-Myc and the cell cycle regulator cyclin D1, while inducing the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Enzymatic Assay) | 2.1 µM | - | [1][2][3] |
| Concentration for Proliferation Inhibition | 3 µM | LS174T (Colon Cancer) | [1][2] |
| Treatment Duration for Proliferation Inhibition | 7 days | LS174T (Colon Cancer) | [1][2] |
| Concentration for SAM/SAH Reduction | 3 µM | LS174T (Colon Cancer) | [1][3] |
| Treatment Duration for SAM/SAH Reduction | 36 hours | LS174T (Colon Cancer) | [1][3] |
| Concentration for Apoptosis Induction | 0.5, 1, or 2 µM (in combination with siMAT2A) | OPM2 (Multiple Myeloma) | [9] |
| Concentration for Senescence Induction | 1-5 µM | Huh7, Hep3B (Liver Cancer) | [10] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Dosage | 20 mg/kg | Athymic Nude Mice | LS174T Xenograft | [1] |
| Administration Route | Oral Gavage | Athymic Nude Mice | LS174T Xenograft | [1] |
| Treatment Schedule | Daily for two weeks | Athymic Nude Mice | LS174T Xenograft | [1] |
| Outcome | Significant tumor growth inhibition | Athymic Nude Mice | LS174T Xenograft | [1] |
| Effect on SAM Levels | Significantly reduced liver SAM levels | Athymic Nude Mice | - | [1] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of MAT2A in the methionine cycle and the downstream consequences of its inhibition by this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to FIDAS-5: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-Adenosyltransferase 2A (MAT2A). As a cell-permeable fluorinated N,N-dialkylaminostilbene analog, this compound effectively reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor, leading to downstream effects on methylation-dependent processes and protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline, is characterized by its stilbene core structure. The molecule's key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline | [1] |
| Synonym(s) | MAT2A Inhibitor II, FIDAS5 | [1] |
| Molecular Formula | C₁₅H₁₃ClFN | [1] |
| Molecular Weight | 261.72 g/mol | [1] |
| CAS Number | 1391934-98-7 | [1] |
| Appearance | Light yellow to yellow solid/semisolid | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | DMSO: ≥100 mg/mL | [1][4] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. Solutions are unstable and should be freshly prepared. | [2] |
| SMILES String | Fc1c(c(ccc1)Cl)\C=C\c2ccc(cc2)NC | [1][3] |
| InChI Key | KXVXICBOMOGFMH-JXMROGBWSA-N | [1][3] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the direct inhibition of MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP.[5] By competitively binding to MAT2A, this compound effectively depletes the intracellular pool of SAM.[4][6] This reduction in SAM levels has significant downstream consequences, including the modulation of methylation events and the inhibition of protein synthesis via the mTOR signaling pathway.[5][7]
In Vitro Activity
| Parameter | Value | Cell Line/System | Conditions | Reference(s) |
| MAT2A Inhibition (IC₅₀) | 2.1 µM | Cell-free assay | [L-Met] = [ATP] = 1 mM, [MAT2A] = 10 µg/mL; 20 min this compound preincubation prior to 30 min reaction. | [1] |
| Cell Proliferation Inhibition | Significant | LS174T CRC cells | 3 µM this compound for 7 days. | [6][8] |
| SAM Level Reduction | 64% | LS174T CRC cells | 3 µM this compound for 36 hours. | [1] |
| S-adenosylhomocysteine (SAH) Reduction | 56% | LS174T CRC cells | 3 µM this compound for 36 hours. | [1] |
In Vivo Activity
| Parameter | Value | Animal Model | Dosing Regimen | Reference(s) |
| Tumor Growth Inhibition | 58% reduction on day 18 | Mice with HT29 colorectal cancer xenografts | 20 mg/kg/day, oral administration, starting day 4. | [1] |
| Tumor Burden Reduction | Significant | 5TGM1 multiple myeloma xenograft model in mice | 20 mg/kg this compound. | [5][7] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of MAT2A, leading to a cascade of downstream effects. The inhibition of MAT2A reduces the cellular concentration of SAM, which in turn affects protein methylation and inhibits the mTOR signaling pathway, ultimately leading to decreased protein synthesis and cell proliferation.[7][9]
Experimental Protocols
In Vitro MAT2A Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Phosphate detection reagent
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to the test wells.
-
Add 5 µL of assay buffer with the same final DMSO concentration to the positive control wells.
-
Add 10 µL of assay buffer without the enzyme to the blank wells.
-
Add 10 µL of diluted MAT2A enzyme (e.g., 10 µg/mL) to the test and positive control wells.
-
Pre-incubate the plate for 20 minutes at room temperature.
-
Prepare a master mix containing the assay buffer, 1 mM L-Methionine, and 1 mM ATP.
-
Initiate the reaction by adding 10 µL of the master mix to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction and measure the generated phosphate using a colorimetric phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay
This protocol outlines the methodology to assess the effect of this compound on the proliferation of cancer cell lines, such as LS174T colorectal cancer cells.
Materials:
-
LS174T colorectal cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Seed LS174T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 7 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cells for implantation (e.g., HT29 or 5TGM1)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil or a formulation of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in various cellular processes, particularly in the context of cancer. Its well-defined chemical structure, characterized properties, and potent biological activity make it a suitable candidate for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this compound and other MAT2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. haematologica.org [haematologica.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAT2A in Cancer Metabolism and the Therapeutic Potential of FIDAS-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in cellular methylation processes essential for tumor growth and survival. Its product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are frequently dysregulated in cancer. This guide provides an in-depth technical overview of the role of MAT2A in cancer, with a particular focus on its synthetic lethal relationship with MTAP-deleted cancers. Furthermore, it details the mechanism and impact of FIDAS-5, a potent and orally active MAT2A inhibitor, as a promising therapeutic agent. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
The Central Role of MAT2A in Cancer Metabolism
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP in most tissues.[1][2] SAM is a crucial molecule that participates in numerous biochemical reactions, most notably as the principal methyl donor for all cellular methylation events.[3] In the context of oncology, the activity of MAT2A is frequently upregulated, providing a constant supply of SAM to fuel the aberrant hypermethylation patterns that are a hallmark of many cancers.[4][5] This increased methylation capacity supports tumorigenesis by altering gene expression, promoting cell proliferation, and enabling cancer cells to adapt to metabolic stress.[4]
A key vulnerability has been identified in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers.[3][6] MTAP is an essential enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][7] This partial inhibition of PRMT5 makes cancer cells highly dependent on a continuous supply of SAM, and therefore on MAT2A activity, to maintain essential methylation processes. This creates a synthetic lethal relationship, where the inhibition of MAT2A is selectively lethal to MTAP-deleted cancer cells while sparing normal tissues.[2][6][8]
This compound: A Potent MAT2A Inhibitor
This compound is a member of the fluorinated N,N-dialkylaminostilbene (FIDAS) family of compounds and has been identified as a potent and orally bioavailable inhibitor of MAT2A.[3][9] It acts by competing with SAM for binding to the MAT2A enzyme, thereby directly inhibiting its catalytic activity.[9] This leads to a dose-dependent reduction in intracellular SAM levels, which in turn inhibits the methylation of crucial cellular components, including histones.[9]
The consequences of MAT2A inhibition by this compound in cancer cells are multifaceted and include:
-
Inhibition of Cell Proliferation: By depleting the cellular pool of SAM, this compound hampers the methylation events necessary for cell cycle progression, leading to a significant reduction in cancer cell proliferation.[9]
-
Induction of Apoptosis: The disruption of essential methylation pathways triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and expanding.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Efficacy of this compound and other MAT2A Inhibitors
| Compound | Target | IC50 | Cell Line | MTAP Status | Reference |
| This compound | MAT2A | 2.1 µM | - | - | [9] |
| This compound (Compound 2b) | Proliferation | 7.6 nM | LS174T (colorectal) | Not Specified | [9] |
| AG-270 | Proliferation | >10,000 nM | HCT116 (colorectal) | Wild-type | [8] |
| AG-270 | Proliferation | 260 nM | HCT116 (colorectal) | MTAP -/- | [8] |
| MTDIA + AG-270 | Proliferation | 228 nM | HT-29 (colorectal) | Wild-type | [8] |
Table 2: Cellular and In Vivo Effects of this compound and other MAT2A Inhibitors
| Inhibitor | Model System | Dosage/Concentration | Effect | Reference |
| This compound | LS174T cells | 3 µM for 36h | Reduction in SAM and SAH levels | [9] |
| This compound | Athymic nude mice with xenografts | 20 mg/kg, daily for 2 weeks (oral) | Significant inhibition of tumor growth | [9] |
| AG-270 | Patients | Not Specified | 54-70% reduction in plasma SAM levels | [8] |
| MTDIA (MTAP inhibitor) | - | Not Specified | 73% PRMT5 inhibition | [8] |
| MTDIA + AG-270 | - | Not Specified | >93% PRMT5 inhibition | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving MAT2A and the mechanism of synthetic lethality in MTAP-deleted cancers.
Experimental Workflows
The following diagrams outline typical experimental workflows for evaluating the efficacy of a MAT2A inhibitor like this compound.
Detailed Experimental Protocols
Measurement of Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS
This protocol outlines the quantification of intracellular SAM and SAH levels.
Materials:
-
Cultured cancer cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Internal standards (e.g., ¹³C₅-SAH)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add the extraction solvent. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.
-
Extraction: Add a defined volume of pre-chilled 80% methanol containing internal standards to the cell pellet or plate. Scrape adherent cells if necessary. Vortex or shake vigorously for 10 minutes at 4°C to ensure complete lysis and extraction.
-
Centrifugation: Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a suitable column for polar molecule separation (e.g., a HILIC column). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.
-
Data Analysis: Quantify the peak areas of SAM and SAH and normalize them to the peak areas of the internal standards. Generate a standard curve using known concentrations of SAM and SAH to determine the absolute concentrations in the samples. Calculate the SAM/SAH ratio.
In Vitro Histone Methyltransferase (HMT) Activity Assay
This protocol measures the activity of histone methyltransferases using a radioactive filter binding assay.
Materials:
-
Recombinant histone methyltransferase
-
Histone substrate (e.g., core histones or specific histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, histone substrate, and the recombinant HMT enzyme.
-
Initiate Reaction: Start the reaction by adding [³H]-SAM to the mixture. The final volume is typically 20-50 µL. Include a negative control reaction without the HMT enzyme.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Spotting: Stop the reaction by adding a small volume of a high-salt buffer or by spotting the reaction mixture directly onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper several times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the washed and dried filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the HMT activity. Compare the counts per minute (CPM) of the sample with the negative control.
Cell Viability Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cultured cancer cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.
This luminescent assay quantifies ATP as a measure of metabolically active cells.
Materials:
-
Cultured cancer cells
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The targeting of MAT2A represents a promising therapeutic strategy in oncology, particularly for the significant subset of cancers harboring MTAP deletions. This compound has demonstrated potent preclinical activity as a MAT2A inhibitor, effectively reducing cancer cell proliferation and tumor growth by disrupting cellular methylation processes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of MAT2A inhibitors as a novel class of anti-cancer agents. Further research into the broader applications of this compound and the identification of biomarkers for patient selection will be crucial for its successful clinical translation.
References
- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 2. ideayabio.com [ideayabio.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: The Impact of FIDAS-5 on Intracellular S-adenosylmethionine (SAM) Levels
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FIDAS-5 is a potent, orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in most extrahepatic tissues.[1][2][3] As SAM is the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation, its regulation is critical for cellular homeostasis.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on cellular SAM levels, the downstream biological consequences, and detailed experimental protocols for studying these effects. This compound has demonstrated significant anti-proliferative and anti-cancer activities by effectively reducing intracellular SAM concentrations.[1][6]
Mechanism of Action: MAT2A Inhibition
The primary mechanism by which this compound exerts its cellular effects is through the direct inhibition of the MAT2A enzyme. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM).[6][7] this compound is a potent MAT2A inhibitor with an IC50 of 2.1 μM and acts by competing with SAM for binding to the enzyme.[1][2][3] This inhibition leads to a direct reduction in the cellular pool of SAM, which in turn affects numerous downstream metabolic and signaling pathways. The reduction in SAM also leads to a decrease in S-adenosylhomocysteine (SAH), a product of SAM-dependent methylation reactions.[1][8]
Caption: this compound directly inhibits the MAT2A enzyme, blocking SAM synthesis.
Quantitative Effects on SAM and SAH Levels
Treatment of cancer cells with this compound leads to a quantifiable reduction in the intracellular concentrations of both SAM and its downstream metabolite, SAH. This effect has been observed in both in vitro cell culture models and in vivo animal studies.
Table 1: In Vitro Effects of this compound on SAM/SAH Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on SAM Levels | Effect on SAH Levels | Reference |
| LS174T (Colorectal Cancer) | 3 μM | 36 hours | Reduced | Reduced | [1][8] |
| Multiple Myeloma (MM) Cells | Dose-dependent | 48 hours | Reduced | Not Specified | [6][7] |
Table 2: In Vivo Effects of this compound on SAM Levels
| Animal Model | This compound Dosage | Treatment Duration | Tissue | Effect on SAM Levels | Reference |
| Athymic Nude Mice | 20 mg/kg (oral gavage) | 1 week | Liver | Significantly Reduced | [1][2] |
| 5TGM1 Murine MM Model | 20 mg/kg | Not Specified | Tumor | Reduced (Inferred) | [6][7][9] |
Downstream Biological Consequences of SAM Depletion
The reduction of intracellular SAM by this compound triggers a cascade of downstream events, primarily impacting cell growth, proliferation, and survival. These effects are particularly pronounced in cancer cells that exhibit a heightened dependency on one-carbon metabolism.
-
Inhibition of Cell Proliferation: By depleting SAM, this compound significantly inhibits the proliferation of various cancer cell lines, including colorectal cancer and multiple myeloma.[1][7]
-
Cell Cycle Arrest: this compound treatment leads to the induction of cell cycle inhibitors like p21WAF1/CIP1 and p27kip1.[1][9]
-
Downregulation of Oncogenes: The expression of key oncogenes such as c-Myc and cyclin D1 is inhibited following this compound treatment.[1][9]
-
Apoptosis Induction: In multiple myeloma cells, this compound treatment leads to an increase in markers of apoptosis, including cleaved caspase-3, caspase-9, and PARP.[9]
-
mTOR Pathway Inhibition: In multiple myeloma, MAT2A inhibition by this compound was shown to inactivate the mTOR-4EBP1 pathway, leading to a decrease in protein synthesis.[6][7]
Caption: this compound-mediated SAM depletion inhibits pro-growth pathways.
Experimental Protocols
This section details the methodologies used to assess the impact of this compound on cellular SAM levels and its biological consequences.
MAT2A Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.
Methodology:
-
Enzyme Incubation: Recombinant MAT2A enzyme is incubated with varying concentrations of this compound at room temperature for 20 minutes to allow for binding.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, L-methionine and ATP, in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2).[2]
-
Reaction Quenching: After a defined period (e.g., 30 minutes), the reaction is stopped by adding cold deionized water.[2]
-
Phosphate Detection: The inorganic phosphate released from the ATP-to-SAM conversion is measured using a colorimetric assay, such as the SensoLyte MG Phosphate Assay kit.[2]
-
Data Analysis: The absorbance is measured (e.g., at 620 nm), and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
Cell Viability and Proliferation Assay
This protocol assesses the effect of this compound on cancer cell growth.
Methodology:
-
Cell Seeding: LS174T colorectal cancer cells or other relevant cell lines are seeded in 96-well plates at an appropriate density.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 3 μM for LS174T cells).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 7 days for LS174T cells).[1]
-
Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: Luminescence is read on a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.
Measurement of Intracellular SAM and SAH
This protocol outlines the general workflow for quantifying SAM and SAH levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., LS174T) are cultured and treated with this compound (e.g., 3 μM) or vehicle for a specific duration (e.g., 36 hours).[1]
-
Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent mixture such as methanol/acetonitrile/water.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of SAM and SAH.
-
Data Normalization and Analysis: The quantified levels of SAM and SAH are normalized to the total protein content or cell number and compared between this compound-treated and control groups.
Caption: Workflow for evaluating this compound's cellular effects.
In Vivo Xenograft Tumor Growth Study
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Athymic nude mice are injected subcutaneously with a suspension of cancer cells (e.g., HT29 or LS174T colorectal cancer cells).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg) daily via oral gavage for a specified duration (e.g., two weeks). The control group receives the vehicle.[1][10]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues (e.g., liver, tumor) can be collected for analysis of SAM levels.[1]
Conclusion
This compound is a well-characterized inhibitor of MAT2A that effectively reduces intracellular levels of the critical metabolite S-adenosylmethionine.[1] This mechanism leads to potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly those dependent on one-carbon metabolism.[6][7] The data summarized herein demonstrate that this compound treatment significantly lowers both SAM and SAH levels in vitro and reduces SAM levels in tissues in vivo.[1] These biochemical changes are associated with the inhibition of key oncogenic pathways and the induction of cell cycle arrest, highlighting the therapeutic potential of targeting SAM synthesis with inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [sobekbio.com]
- 9. haematologica.org [haematologica.org]
- 10. abmole.com [abmole.com]
In-Vitro Efficacy of FIDAS-5 in Colorectal Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in-vitro effects of FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), on colorectal cancer (CRC) cell lines. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound demonstrates significant anti-proliferative effects in colorectal cancer cells by targeting MAT2A, a key enzyme in cellular metabolism. In-vitro studies on the LS174T colorectal cancer cell line reveal that this compound inhibits cell growth, modulates the expression of critical cell cycle and oncogenic proteins, and reduces the levels of key metabolites S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This guide consolidates the available data on this compound and provides a framework for further investigation into its therapeutic potential for colorectal cancer.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity in colorectal cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| IC50 (MAT2A) | 2.1 µM | - | [1] |
| IC50 (Cell Proliferation) | Not explicitly stated, but significant inhibition observed at 3 µM | LS174T | [1] |
Table 1: this compound Potency and Efficacy
| Analyte | Effect | Concentration | Incubation Time | Cell Line | Reference |
| SAM | Reduced | 3 µM | 36 hours | LS174T | [1] |
| SAH | Reduced | 3 µM | 36 hours | LS174T | [1] |
| c-Myc | Inhibited expression | 3 µM | Not specified | LS174T | [1] |
| Cyclin D1 | Inhibited expression | 3 µM | Not specified | LS174T | [1] |
| p21WAF1/CIP1 | Induced expression | 3 µM | Not specified | LS174T | [1] |
Table 2: Effects of this compound on Cellular Metabolites and Protein Expression in LS174T Cells
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on colorectal cancer cells.
Cell Culture
LS174T human colorectal adenocarcinoma cells were maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using a standard proliferation assay. A summarized protocol is as follows:
-
Seed LS174T cells in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 7 days).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting
To determine the effect of this compound on protein expression, the following western blot protocol was likely employed:
-
Lyse this compound-treated and control LS174T cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Metabolite Analysis (SAM and SAH)
The levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) were likely measured using liquid chromatography-mass spectrometry (LC-MS). A general workflow is:
-
Treat LS174T cells with this compound (e.g., 3 µM) for a specified time (e.g., 36 hours).
-
Harvest the cells and extract metabolites using a suitable solvent (e.g., methanol/acetonitrile/water mixture).
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify SAM and SAH using a mass spectrometer.
-
Normalize the metabolite levels to the total protein concentration or cell number.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in-vitro evaluation.
Discussion and Future Directions
The available in-vitro data indicates that this compound is a promising inhibitor of MAT2A with anti-proliferative activity in the LS174T colorectal cancer cell line. The observed reduction in SAM and SAH levels, coupled with the downregulation of c-Myc and Cyclin D1 and upregulation of p21, provides a mechanistic basis for its effects on cell cycle progression.
However, to fully elucidate the therapeutic potential of this compound in colorectal cancer, further in-vitro studies are warranted. Future research should focus on:
-
Expanding the cell line panel: Evaluating the efficacy of this compound across a diverse range of colorectal cancer cell lines with different genetic backgrounds (e.g., HCT116, SW480, DLD-1) to determine the spectrum of its activity and identify potential biomarkers of response.
-
Quantitative apoptosis and cell cycle analysis: Performing detailed apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to quantify the extent of programmed cell death and cell cycle arrest induced by this compound.
-
Elucidating downstream signaling: Investigating the broader signaling pathways affected by MAT2A inhibition with this compound, including the potential involvement of the PRMT5 and p53 pathways, which have been implicated for other MAT2A inhibitors.
-
Combination studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents used in the treatment of colorectal cancer.
By addressing these key areas, a more comprehensive understanding of this compound's mechanism of action and its potential as a novel therapeutic agent for colorectal cancer can be achieved.
References
The Advent of FIDAS-5: A Technical Guide to the Discovery and Synthesis of a Novel MAT2A Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated N,N-dialkylaminostilbenes, with a specific focus on FIDAS-5, a potent inhibitor of Methionine S-adenosyltransferase 2A (MAT2A). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, synthesis, and biological evaluation of this class of compounds.
Introduction: The Emergence of Fluorinated N,N-Dialkylaminostilbenes
Fluorinated N,N-dialkylaminostilbenes, known as FIDAS agents, have emerged as a significant class of molecules in oncological research. These compounds have demonstrated the potential to target and inhibit the catalytic subunit of MAT2A, an enzyme that is frequently upregulated in liver and colorectal cancers.[1] The core structure, a stilbene scaffold with N,N-dialkylamino and dihalostyryl moieties, has been systematically modified to optimize potency, solubility, and pharmacokinetic properties. The lead structure, (E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline (referred to as FIDAS 1a), showed initial in vitro activity in the low micromolar range in LS174T colon cancer cells.[2] Further structure-activity relationship (SAR) studies led to the development of more potent analogs, including this compound.[1]
This compound: A Potent MAT2A Inhibitor
This compound, chemically known as (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline, is a potent and orally active inhibitor of MAT2A with an IC50 of 2.1 μM.[3] It effectively competes with S-adenosylmethionine (SAM) for binding to MAT2A, thereby disrupting cellular methylation processes that are crucial for cancer cell proliferation and survival.[3][4]
Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of MAT2A.[2] This inhibition leads to a reduction in the intracellular levels of SAM and S-adenosylhomocysteine (SAH), which in turn disrupts essential methylation reactions.[2][3] In cancer cells, this disruption can lead to the downregulation of key oncogenes like c-Myc and cyclin D1, and the induction of cell cycle inhibitors such as p21WAF1/CIP1, ultimately inhibiting cell proliferation.[3]
Synthesis of this compound
The synthesis of this compound and related fluorinated N,N-dialkylaminostilbenes primarily relies on the Wadsworth-Emmons reaction.[1][2] This olefination reaction involves the condensation of an arylphosphonate with an aryl aldehyde to form the characteristic stilbene double bond.
General Synthetic Workflow
The overall synthetic strategy for this compound can be outlined as follows:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of a FIDAS agent, adapted from the general procedures described for analogous compounds.[1]
Step 1: Preparation of Diethyl (2-chloro-6-fluorobenzyl)phosphonate
This intermediate can be synthesized from 2-chloro-6-fluorobenzyl bromide and triethyl phosphite via the Michaelis-Arbuzov reaction.
Step 2: Wadsworth-Emmons Reaction
-
To a solution of diethyl (2-chloro-6-fluorobenzyl)phosphonate in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the phosphonate ylide.
-
Add a solution of 4-(N,N-dimethylamino)benzaldehyde in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield pure (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline (this compound).
Quantitative Data Summary
The biological activity of this compound and related compounds has been quantified through various in vitro and in vivo assays.
| Compound | Target | IC50 (µM) | Cell Line | Assay | Reference |
| This compound | MAT2A | 2.1 | - | Biochemical Assay | [3] |
| FIDAS 1a ((E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline) | MAT2A | Low µM range | LS174T | Cell Proliferation | [2] |
| (E)-2-(2′-Chloro-6′-fluorostyryl)-5-(N,N-dimethylamino)pyridine (5a) | MAT2A | - | - | - | [1] |
Table 1: In Vitro Activity of FIDAS Agents.
| Compound | Dose | Administration | Animal Model | Tumor Type | Outcome | Reference |
| This compound | 20 mg/kg | Oral gavage (daily for 2 weeks) | Athymic nude mice | Colon cancer xenograft | Significant inhibition of tumor growth | [3] |
Table 2: In Vivo Efficacy of this compound.
Key Experimental Protocols
MAT2A Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) produced during the MAT2A-catalyzed conversion of L-methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, L-methionine, ATP, and the test compound.
-
Initiate the reaction by adding the MAT2A enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.
-
Stop the reaction and add the colorimetric detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of MAT2A activity and determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Human colon cancer cells (e.g., LS174T)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human colon cancer cells into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage daily.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analyze the data to determine the effect of this compound on tumor growth.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers with MAT2A upregulation. Its discovery and synthesis have been guided by systematic medicinal chemistry efforts, leading to a potent and orally bioavailable inhibitor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development of novel anticancer agents targeting metabolic vulnerabilities. Further investigation into the clinical potential of this compound and related compounds is warranted.
References
The Impact of FIDAS-5 on the Cell Cycle Regulator p21WAF1/CIP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), has demonstrated significant anti-cancer activities. A key mechanism underlying its therapeutic potential is the modulation of cell cycle regulators, prominently inducing the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This technical guide provides an in-depth analysis of the impact of this compound on p21WAF1/CIP1, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the associated signaling pathways and workflows.
Introduction to this compound and p21WAF1/CIP1
This compound is a small molecule inhibitor that targets MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including histone and DNA methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to epigenetic modifications and subsequent changes in gene expression.
p21WAF1/CIP1 is a well-characterized tumor suppressor and a universal inhibitor of cyclin-dependent kinases (CDKs). Its induction leads to cell cycle arrest, typically at the G1/S and G2/M transitions, providing time for DNA repair or, in some contexts, initiating apoptosis or senescence. The upregulation of p21WAF1/CIP1 is a desirable outcome in cancer therapy, and its induction by this compound highlights a critical aspect of this compound's anti-neoplastic activity.
Quantitative Analysis of this compound's Effect on p21WAF1/CIP1
The induction of p21WAF1/CIP1 by this compound has been observed across various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect on p21WAF1/CIP1 | Reference |
| LS174T | Colorectal Cancer | 3 µM | Not Specified | Induction of expression | [1] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Not Specified | Not Specified | Potent increase in expression | [2] |
| Gastric Cancer (GC) cell lines | Gastric Cancer | 10 µM | Not Specified | Sensitization to ferroptosis (p21 role implied in cell cycle) | |
| Liver Cancer cell lines | Liver Cancer | Not Specified | Not Specified | Induction of senescence (p21 is a key marker) | [3] |
Note: The available literature primarily states the induction of p21WAF1/CIP1 without providing specific fold-change values from dose-response or time-course studies in many cases. Further research is needed to fully quantify this relationship across a broader range of cancer types and experimental conditions.
Signaling Pathway: From MAT2A Inhibition to p21WAF1/CIP1 Upregulation
The primary mechanism by which this compound induces p21WAF1/CIP1 expression is through the depletion of intracellular SAM, which leads to alterations in the epigenetic landscape of cancer cells.
Caption: this compound inhibits MAT2A, leading to SAM depletion and altered gene expression, including p21 upregulation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on p21WAF1/CIP1.
Western Blotting for p21WAF1/CIP1 Protein Expression
This protocol details the detection and quantification of p21WAF1/CIP1 protein levels in cancer cells following treatment with this compound.
Caption: Workflow for Western blot analysis of p21 expression after this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed the cancer cell line of interest in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p21WAF1/CIP1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.
Caption: Workflow for cell cycle analysis by flow cytometry after this compound treatment.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound effectively induces the expression of the cell cycle inhibitor p21WAF1/CIP1 through a mechanism involving the inhibition of MAT2A and subsequent depletion of SAM. This leads to epigenetic reprogramming that favors the expression of tumor suppressor genes. The upregulation of p21WAF1/CIP1 is a key event contributing to the anti-proliferative effects of this compound, resulting in cell cycle arrest. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers investigating the molecular mechanisms of this compound and its potential as a cancer therapeutic. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on p21WAF1/CIP1 across a wider range of malignancies.
References
Unraveling the Anticancer Potential of FIDAS-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FIDAS-5 has emerged as a promising small molecule inhibitor with significant anticancer activities. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is curated to support further investigation and drug development efforts in oncology.
Core Mechanism of Action
This compound is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle.[1][2][3][4] It effectively competes with the natural substrate, S-adenosylmethionine (SAM), for binding to MAT2A, exhibiting an IC50 of 2.1 μM.[1][2][3][4] The inhibition of MAT2A by this compound leads to a reduction in the intracellular levels of both SAM and S-adenosylhomocysteine (SAH), thereby disrupting cellular methylation processes and downstream signaling pathways that are critical for cancer cell proliferation and survival.[2]
Quantitative Analysis of Anticancer Activity
The anticancer effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration | Treatment Duration | Key Findings | Reference |
| LS174T (Colorectal Cancer) | Proliferation Assay | 3 μM | 7 days | Significantly inhibited cell proliferation. | [1] |
| LS174T (Colorectal Cancer) | Western Blot | 3 μM | - | Inhibited the expression of c-Myc and cyclinD1; Induced the expression of p21WAF1/CIP1. | |
| LS174T (Colorectal Cancer) | Metabolite Analysis | 3 μM | 36 hours | Reduced the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). | [2] |
| AML Patient Samples | Colony-forming cell activity | 1.5, 3, or 6µM | - | Dose-dependent reduction in colony-forming ability. | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Treatment Duration | Key Findings | Reference |
| Athymic Nude Mice | Colorectal Cancer Xenograft | 20 mg/kg; oral gavage; daily | 2 weeks | Significantly inhibited tumor growth with minimal difference in body weight. | [1][3] |
| Athymic Nude Mice | - | 20 mg/kg | 1 week | Significantly reduced liver SAM levels. | [1] |
Signaling Pathway Modulation
This compound exerts its anticancer effects by targeting the MAT2A-mediated methionine cycle, which in turn affects key downstream signaling pathways involved in cell cycle regulation and proliferation. The inhibition of MAT2A leads to a depletion of SAM, a universal methyl donor, thereby impacting histone and DNA methylation and the expression of oncogenes.
Figure 1: Proposed signaling pathway of this compound's anticancer activity.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anticancer activities, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is based on the methodology used for assessing the effect of this compound on the proliferation of LS174T colorectal cancer cells.[1]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
LS174T colorectal cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed LS174T cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 3 μM) or vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 7 days).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the procedure for analyzing protein expression changes in response to this compound treatment.
Objective: To assess the effect of this compound on the expression levels of key proteins involved in cell cycle regulation (c-Myc, Cyclin D1, p21).
Materials:
-
LS174T cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat LS174T cells with this compound (e.g., 3 μM) for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[1][3]
Objective: To determine the in vivo anticancer activity of this compound on tumor growth.
Materials:
-
Athymic nude mice
-
LS174T cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of LS174T cells and Matrigel into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Continue the treatment for the specified duration (e.g., 2 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Figure 2: Overview of the experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preliminary research on this compound demonstrates its potential as a targeted anticancer agent, particularly for cancers reliant on the methionine cycle. Its ability to inhibit MAT2A, reduce essential methyl donors, and modulate key cell cycle proteins provides a strong rationale for its further development. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, investigating potential resistance mechanisms, and exploring combination therapies to enhance its therapeutic efficacy. The detailed protocols and summarized data in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer treatments.
References
Literature review of MAT2A inhibitors for cancer therapy.
An In-depth Review of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic event, present in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be exploited by MAT2A inhibitors. This technical guide provides a comprehensive review of the current landscape of MAT2A inhibitors, detailing their mechanism of action, preclinical and clinical development, and the experimental methodologies used to evaluate their efficacy. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of precision oncology.
The MAT2A-MTAP Synthetic Lethal Interaction
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell growth and proliferation.[1][2] In normal cells, the methionine cycle is tightly regulated. However, in cancer cells with homozygous deletion of the MTAP gene, a synthetic lethal relationship with MAT2A is established.[3][4][5]
MTAP is an enzyme involved in the salvage of adenine and methionine. Its deletion leads to the accumulation of methylthioadenosine (MTA).[4][6] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[3][4] This partial inhibition of PRMT5 makes cancer cells highly dependent on a steady supply of SAM, the substrate for PRMT5, to maintain its function. Consequently, inhibiting MAT2A in these MTAP-deleted cells leads to a critical reduction in SAM levels, further suppressing PRMT5 activity and ultimately triggering cell death.[3][4] This selective vulnerability of MTAP-deleted cancer cells to MAT2A inhibition forms the basis of a promising targeted therapeutic strategy.[3][6]
Signaling Pathway
The signaling pathway illustrating the synthetic lethal interaction between MAT2A inhibition and MTAP deletion is depicted below. In MTAP-deleted cancer cells, the accumulation of MTA partially inhibits PRMT5. The subsequent inhibition of MAT2A depletes the cellular pool of SAM, further crippling PRMT5 function and leading to anti-tumor effects.
MAT2A Inhibitors in Development
Several small molecule inhibitors of MAT2A have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically bind to an allosteric site on the MAT2A enzyme.[7] A summary of key MAT2A inhibitors and their reported potencies is presented in the table below.
| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Key Findings | References |
| AG-270 (Ivosidenib) | ~8 | 26 - 260 | HCT116 MTAP-/- | First-in-class oral inhibitor; entered clinical trials (NCT03435250). Shows antiproliferative activity in MTAP-deleted cells and tumors.[3][5][8] | [3][5][8][9][10] |
| IDE397 | ~10 | 7 - 15 | MTAP-deleted cancer cells | Currently in clinical trials; has shown encouraging preliminary clinical activity in urothelial and non-small cell lung cancer.[3][6] | [3][6] |
| PF-9366 | 420 | 1200 | H520 | Early allosteric inhibitor; its cellular potency is blunted by a feedback mechanism that upregulates MAT2A expression.[6][11][12][13] | [6][11][12][13] |
| SCR-7952 | 18.7 | 26 | HCT116 MTAP-/- | Demonstrates higher potency than AG-270 in enzymatic assays and synergistic antitumor activities with PRMT5 inhibitors.[6][14] | [6][14] |
| Compound 30 | Potent (low nM) | Potent | HCT116 MTAP-/- | A novel 3H-pyrido[1,2-c]pyrimidin-3-one derivative with a favorable pharmacokinetic profile and in vivo potency.[11] | [11] |
| Cycloleucine | 140,000 - 190,000 | 1,300,000 | Huh-7 | Early, non-selective inhibitor with weak affinity.[3][15] | [3][15] |
Clinical Development and Combination Strategies
The first-in-class MAT2A inhibitor, AG-270, has completed a Phase 1 clinical trial (NCT03435250) in patients with advanced malignancies harboring MTAP deletions.[9][16] The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, including two partial responses.[9][16] Another promising inhibitor, IDE397, is also under clinical investigation and has shown an overall response rate of approximately 39% in patients with MTAP-deleted urothelial and lung cancer.[6]
Preclinical studies have highlighted the potential for combination therapies to enhance the efficacy of MAT2A inhibitors. Synergistic effects have been observed when MAT2A inhibitors are combined with:
-
PRMT5 inhibitors: Dual inhibition of MAT2A and PRMT5 leads to a more profound suppression of the pathway and enhanced anti-tumor responses.[6][17]
-
Taxanes (e.g., docetaxel, paclitaxel): MAT2A inhibition has been shown to downregulate the Fanconi anemia (FA) DNA repair pathway, sensitizing cancer cells to the effects of taxanes.[5][6]
-
Other chemotherapies: Synergies have also been reported with platinum-based agents and topoisomerase inhibitors.[6][12]
Experimental Protocols
The preclinical evaluation of MAT2A inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key assays.
Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory activity of a compound on the MAT2A enzyme by measuring the production of inorganic phosphate (Pi), a byproduct of the SAM synthesis reaction.[18]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)
-
96-well or 384-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Create serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add the diluted test inhibitor.
-
Positive Control Wells: Add inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add the diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add a master mixture of L-Methionine and ATP to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Add the Colorimetric Detection Reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percent inhibition relative to the positive control and determine the IC50 value by plotting percent inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay measures the effect of a MAT2A inhibitor on the growth of cancer cells, typically comparing an MTAP-deleted cell line with its isogenic MTAP-wildtype counterpart to assess selectivity.[18]
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
Test Inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™)
Procedure:
-
Cell Seeding: Seed the MTAP-/- and MTAP-WT cells into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 3-7 days.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for the recommended time, then read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess the selectivity for MTAP-deleted cells.
Experimental Workflow
The preclinical assessment of a novel MAT2A inhibitor typically follows a structured workflow, from initial hit identification to in vivo efficacy studies.
Conclusion and Future Directions
Targeting MAT2A in MTAP-deleted cancers represents a promising and validated therapeutic strategy. The first generation of MAT2A inhibitors has shown clinical activity, and ongoing research is focused on developing next-generation inhibitors with improved potency and pharmacokinetic properties. Future research will likely focus on further elucidating mechanisms of resistance, identifying predictive biomarkers beyond MTAP deletion, and exploring novel combination therapies to maximize the clinical benefit of MAT2A inhibition. The continued investigation into this synthetic lethal interaction holds great promise for delivering effective and personalized treatments for a significant population of cancer patients.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. probiologists.com [probiologists.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Preparation of FIDAS-5 Stock Solutions for Cell Culture Experiments
Introduction
FIDAS-5 is a potent and orally active small molecule inhibitor of methionine S-adenosyltransferase 2A (MAT2A), with an IC50 of 2.1 μM.[1][2][3][4][5][6] It functions by competitively inhibiting the binding of S-adenosylmethionine (SAM) to MAT2A, thereby disrupting one-carbon metabolism.[1][2][4][7] This inhibitory action leads to reduced levels of SAM and S-adenosylhomocysteine (SAH) in cells, which in turn can suppress cancer cell proliferation.[2][3][5] For instance, at a concentration of 3 μM, this compound has been shown to significantly inhibit the proliferation of LS174T colorectal cancer cells.[2][7] Given its mechanism of action and anti-proliferative effects, this compound is a valuable tool for cancer research and drug development. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Mechanism of Action Overview
This compound targets a key enzyme in the methionine cycle, MAT2A. This enzyme is responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions that are crucial for the regulation of epigenetics, protein function, and metabolism. By inhibiting MAT2A, this compound effectively depletes the cellular pool of SAM, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this metabolic pathway.
Quantitative Data Summary
For consistent experimental outcomes, it is essential to be aware of the physicochemical properties of this compound. The following table summarizes key quantitative data for the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 261.72 g/mol | [1][2][3][6] |
| CAS Number | 1391934-98-7 | [1][2][4] |
| Appearance | Light yellow to yellow solid | [2][7] |
| Purity | >98% (HPLC) | [5] |
| Solubility in DMSO | ≥100 mg/mL (≥382.09 mM) | [1][2][3] |
| Solubility in Ethanol | 52 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Recommended Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) | [8][9] |
| Storage of Solid | 3 years at -20°C or 2 years at 4°C | [1][3] |
| Storage of Stock Solution | 1 year at -80°C in solvent or 1 month at -20°C in solvent | [1][3] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Pre-handling of this compound Powder: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom. This is particularly important for small quantities that may be present as a thin film on the walls of the vial.
-
Calculating the Required Amount of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW: 261.72 g/mol ), the required volume of DMSO can be calculated as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (261.72 g/mol * 0.010 mol/L) = 0.00038209 L
-
Volume (µL) = 382.09 µL
-
-
Therefore, add 382.09 µL of anhydrous DMSO to 1 mg of this compound powder to obtain a 10 mM stock solution.
-
-
Dissolving this compound:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is difficult, brief sonication or warming in a water bath at a temperature not exceeding 37°C may aid in solubilization.[9] However, it is important to note that this compound is reported to be unstable in solution, so prolonged heating should be avoided.[2][7]
-
-
Sterilization:
-
For cell culture applications, it is crucial to maintain sterility. If the stock solution is prepared under non-sterile conditions, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure that the filter material is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[8]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]
-
Preparation of Working Solutions for Cell Culture:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 3 µM from a 10 mM stock solution, add 0.3 µL of the stock solution to 999.7 µL of medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[8][10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
-
-
Fresh Preparation: Due to the instability of this compound in solution, it is strongly recommended to prepare fresh working solutions for each experiment.[2][7]
Safety Precautions:
-
This compound is for research use only and not for human or veterinary use.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound [sobekbio.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for FIDAS-5 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of FIDAS-5, a potent and orally active MAT2A inhibitor, in mouse xenograft models. The following sections summarize key quantitative data, provide comprehensive experimental methodologies, and visualize critical pathways and workflows.
Core Data Summary
The administration of this compound in mouse xenograft models has been shown to effectively inhibit tumor growth. The most commonly cited dosing regimen involves daily oral administration.
Table 1: this compound Dosing and Administration in Mouse Xenograft Models
| Parameter | Details | Reference(s) |
| Drug | This compound | [1][2] |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | [1][2] |
| Animal Model | Athymic Nude Mice | [1][2] |
| Xenograft Models | HT29 (colorectal cancer), LS174T (colorectal cancer) | [1][2] |
| Dosing Regimen | 20 mg/kg | [1][2] |
| Administration Route | Oral Gavage (PO) | [1][2] |
| Frequency | Daily | [1][2] |
| Duration | 14 days (two weeks) | [1][2] |
| Observed Effects | Significant inhibition of xenograft tumor growth, Reduction of liver S-adenosylmethionine (SAM) levels | [1][2] |
| Toxicity | Minimal difference in body weight observed | [1][2] |
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle. By blocking MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions. This reduction in SAM availability leads to decreased methylation of histones and other molecules, ultimately affecting gene expression and inhibiting the proliferation of cancer cells.[1][3][4]
References
Application Notes and Protocols for Measuring SAM and SAH Levels after FIDAS-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in biological samples following treatment with FIDAS-5. This compound is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), an enzyme crucial for the synthesis of SAM.[1][2][3] By inhibiting MAT2A, this compound effectively reduces the intracellular levels of both SAM and its downstream metabolite, SAH.[1][4][5] The ratio of SAM to SAH is a critical indicator of the cell's methylation potential, and its modulation by compounds like this compound is of significant interest in various research fields, including oncology and epigenetics.[6] This protocol outlines a robust and validated method for measuring SAM and SAH levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Introduction
S-adenosylmethionine (SAM) is the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[6][7] This process is fundamental to numerous cellular functions. The enzyme methionine S-adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP.[8] Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[6][7] SAH is a potent inhibitor of methyltransferases, and its accumulation can significantly impede cellular methylation processes.[6] Therefore, the ratio of SAM to SAH is a crucial determinant of the cellular methylation capacity.
This compound is a small molecule inhibitor of MAT2A with an IC50 of 2.1 μM.[1][3] By targeting MAT2A, this compound disrupts the synthesis of SAM, leading to a decrease in the intracellular concentrations of both SAM and SAH.[1][4] This mechanism underlies the anti-proliferative and anti-cancer activities of this compound.[1][2] Accurate measurement of SAM and SAH levels is therefore essential for evaluating the pharmacodynamic effects of this compound and understanding its mechanism of action in preclinical and clinical studies.
This application note provides a detailed protocol for the extraction and quantification of SAM and SAH from cultured cells and plasma samples using LC-MS/MS. Additionally, it includes illustrative data on the expected changes in SAM and SAH levels following this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of SAM and the general experimental workflow for measuring SAM and SAH levels.
Figure 1: The Methionine Cycle and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound [sobekbio.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Formulation of FIDAS-5 for Oral Gavage
Introduction
FIDAS-5 is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle.[1][2][3] By competitively binding to MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, leading to decreased levels of both SAM and S-adenosylhomocysteine (SAH).[1][2] This disruption of one-carbon metabolism has demonstrated significant anti-proliferative and anti-cancer effects in various preclinical models, making this compound a compound of high interest for oncological research.[1][4] This application note provides detailed protocols for the in vivo formulation of this compound for oral gavage administration in rodents, addressing its poor water solubility.
Mechanism of Action
This compound targets MAT2A, an enzyme often overexpressed in cancerous cells, leading to a metabolic vulnerability. Inhibition of MAT2A by this compound depletes intracellular SAM levels, which in turn inhibits essential methylation reactions required for cell proliferation and survival.[5][6] Downstream effects include the suppression of protein synthesis through the mTOR-4EBP1 pathway and the induction of apoptosis.[5]
Data Presentation
The following tables summarize the key quantitative data for two established this compound oral gavage formulations.
Table 1: this compound Formulation Composition
| Formulation | Component | Percentage by Volume |
| Formulation 1 | DMSO | 10% |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline (0.9% NaCl) | 45% | |
| Formulation 2 | DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Table 2: this compound Formulation Properties and Dosing Parameters
| Parameter | Value | Reference |
| Solubility | ≥ 2.08 mg/mL (7.95 mM) | [1][4] |
| Appearance | Clear Solution | [1][4] |
| In Vivo Dose (Mice) | 20 mg/kg | [1][4] |
| Administration Route | Oral Gavage | [1][4] |
| Dosing Frequency | Daily | [1][4] |
| Treatment Duration | 2 weeks | [1][4] |
| Stability | Unstable in solution, prepare freshly | [1] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Protocol 1: Co-solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is suitable for achieving a clear solution of this compound.
-
Prepare a Stock Solution of this compound in DMSO:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution of 20.8 mg/mL. Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Formulation (Example for 1 mL):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly.
-
Visually inspect the solution for clarity. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
-
Administration:
-
The final concentration of this formulation will be 2.08 mg/mL.
-
Administer to animals via oral gavage at the desired dosage (e.g., for a 20 g mouse at 20 mg/kg, administer 192 µL).
-
Note: This formulation should be prepared fresh daily due to the instability of this compound in solution.[1]
-
Protocol 2: Cyclodextrin-based Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.
-
Prepare a 20% SBE-β-CD Solution:
-
Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear 20% (w/v) solution. This solution can be stored at 4°C for up to one week.
-
-
Prepare a Stock Solution of this compound in DMSO:
-
As in Protocol 1, prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
-
Prepare the Final Formulation (Example for 1 mL):
-
In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear, homogenous solution is achieved.
-
-
Administration:
-
The final concentration of this formulation will be 2.08 mg/mL.
-
Administer to animals via oral gavage at the desired dosage.
-
Note: As with the co-solvent formulation, it is recommended to prepare this solution fresh daily.[1]
-
Visualizations
Caption: Workflow for the preparation of two oral gavage formulations of this compound.
Caption: Signaling pathway illustrating the inhibitory action of this compound on MAT2A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 5. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
Application Notes and Protocols for MAT2A Inhibition using the Malachite Green Phosphate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and other proteins.[1][2] Dysregulation of MAT2A activity and subsequent alterations in SAM levels are implicated in various diseases, particularly cancer, making MAT2A an attractive therapeutic target.[3][4] FIDAS-5 is a potent and orally active inhibitor of MAT2A, effectively competing with SAM for binding to the enzyme.[5][6]
This document provides detailed protocols for assessing the inhibitory activity of compounds, such as this compound, against MAT2A using the Malachite Green Phosphate Assay. This colorimetric assay quantifies the amount of inorganic phosphate released during the MAT2A-catalyzed reaction, offering a robust and high-throughput method for screening and characterizing MAT2A inhibitors.[7]
Signaling Pathway and Mechanism of Action
MAT2A is a key enzyme in the one-carbon metabolism pathway known as the methionine cycle. The product of the MAT2A reaction, SAM, is the primary methyl group donor for cellular methylation reactions catalyzed by methyltransferases. These methylation events are crucial for regulating gene expression, protein function, and signaling pathways.[1][8] Inhibition of MAT2A by compounds like this compound leads to a depletion of cellular SAM levels, which in turn inhibits these essential methylation processes, ultimately impacting cancer cell proliferation and survival.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the MAT2A enzyme and its inhibitor this compound.
Table 1: MAT2A Enzyme Kinetic Parameters
| Parameter | Value | Reference |
| Km for ATP | 50 - 98 µM | [9][10][11][12][13] |
| Km for L-Methionine | 23 µM | [9] |
Table 2: this compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 for MAT2A | 2.1 µM | [5][6] |
Experimental Protocols
Principle of the Malachite Green Phosphate Assay
The Malachite Green Phosphate Assay is a colorimetric method used to quantify the amount of free inorganic phosphate (Pi) in a sample. The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[7] The intensity of the color, which is directly proportional to the phosphate concentration, can be measured spectrophotometrically at a wavelength of 620-640 nm.[7] In the context of the MAT2A assay, the release of pyrophosphate (PPi) and its subsequent hydrolysis to two molecules of inorganic phosphate is measured to determine enzyme activity.
Materials and Reagents
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP
-
Malachite Green Phosphate Assay Kit (commercially available)
-
384-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630 nm
Detailed Protocol for MAT2A Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or other test compounds) in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Prepare a 2x master mix containing the assay buffer, ATP, and L-Methionine at twice their final desired concentrations.[14] A common starting point for substrate concentrations is at their Km values.
-
Dilute the MAT2A enzyme to the desired concentration in 1x assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells (100% activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control Wells (0% activity/blank): Add 10 µL of assay buffer without the enzyme.[14]
-
-
Enzyme Addition:
-
Add 10 µL of the diluted MAT2A enzyme solution to the "Test" and "Positive Control" wells.[14]
-
-
Pre-incubation (optional but recommended):
-
Incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the 2x substrate master mix to all wells to start the enzymatic reaction. The final reaction volume will be 25 µL.[14]
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14] The incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
Detection:
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the "Negative Control" (blank) wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (AbsorbanceTest Well / AbsorbancePositive Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in blank wells | Phosphate contamination in reagents or glassware. | Use phosphate-free water and reagents. Rinse glassware thoroughly. |
| Low signal in positive control wells | Inactive enzyme, degraded substrates (ATP), or suboptimal assay conditions. | Use freshly prepared or properly stored enzyme and substrates. Optimize enzyme and substrate concentrations. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or improper mixing. | Use calibrated pipettes, ensure consistent incubation temperatures, and mix reagents thoroughly. |
Conclusion
The Malachite Green Phosphate Assay provides a sensitive and reliable method for measuring MAT2A activity and evaluating the potency of its inhibitors, such as this compound. The detailed protocols and information provided in these application notes will aid researchers in the successful implementation of this assay for drug discovery and development efforts targeting MAT2A.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]
- 12. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
FIDAS-5 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of FIDAS-5 in DMSO and other organic solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Solubility Data
The solubility of this compound can vary between different sources and batches. The following table summarizes the available quantitative data for the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 200 mg/mL | 764.17 mM | Selleck Chemicals[1] |
| DMSO | 125 mg/mL | 477.61 mM | TargetMol, MedchemExpress[2][3] |
| DMSO | 100 mg/mL | 382.09 mM | AbMole BioScience[4] |
| Ethanol | 52 mg/mL | 198.68 mM | Selleck Chemicals[1] |
| Water | Insoluble | - | Selleck Chemicals[1] |
Note: The molecular weight of this compound is 261.72 g/mol .[1][4]
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when handling and dissolving this compound.
Q1: My this compound is not dissolving completely in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use of an ultrasonic bath is recommended to aid dissolution.[2][3]
-
Gentle Warming: Gently warming the solution may help, but be cautious as this compound is reported to be unstable in solution.[3]
-
Fresh DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds. Always use fresh, anhydrous DMSO for the best results.[1]
-
Check Concentration: Ensure you are not exceeding the reported solubility limits. Refer to the table above for guidance.
Q2: Why is my prepared this compound solution showing precipitation after a short time?
A2: this compound is known to be unstable in solution. It is highly recommended to prepare solutions fresh for each experiment.[3][5] If you must store a stock solution, aliquot it into single-use volumes and store at -80°C for up to one year to minimize freeze-thaw cycles.[1][2]
Q3: I need to prepare an aqueous solution of this compound for my in vitro assay. What do you recommend?
A3: this compound is insoluble in water.[1] For cell-based assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous culture medium to the final desired concentration. Ensure the final concentration of DMSO in your experiment is low enough (typically <0.5%) to not affect the cells.
Q4: Can I prepare this compound for in vivo animal studies?
A4: Yes, specific formulations are required for in vivo administration due to the poor aqueous solubility of this compound. These typically involve the use of co-solvents. See the Experimental Protocols section below for detailed methods.
Experimental Protocols
Below are detailed protocols for preparing this compound formulations for in vivo studies, as cited by various suppliers. It is crucial to add the solvents in the specified order.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (7.95 mM).[3][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL or 52 mg/mL).[1][3]
-
In a sterile tube, add 10% of the final volume from your DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix again until the solution is clear.
-
Finally, add 45% of the final volume of saline and mix to achieve the final concentration.[3][5]
Protocol 2: Formulation with SBE-β-CD
This protocol also results in a clear solution with a solubility of at least 2.08 mg/mL (7.95 mM).[3][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3][5]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 10% of the final volume from your DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly.
Logical Workflow for Troubleshooting this compound Solubility
The following diagram illustrates a step-by-step decision-making process for addressing common solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | MAT2A inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
Optimizing FIDAS-5 Concentration for Inhibiting Cancer Cell Growth: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIDAS-5, a potent MAT2A inhibitor, for cancer cell growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and ensure optimal experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected potency (higher IC50 values) | Compound instability: this compound is unstable in aqueous solutions.[1] Lot-to-lot variability: Differences in the purity or formulation of this compound between batches. Cell line sensitivity: The specific cancer cell line may be less sensitive to MAT2A inhibition. | Fresh Preparation: Always prepare this compound solutions fresh for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] Quality Control: Purchase this compound from a reputable supplier and consider performing in-house quality control to confirm its identity and purity. Cell Line Characterization: Verify the expression of MAT2A in your cell line of interest. |
| High background or off-target effects | High concentration: Using this compound at concentrations significantly above the IC50 can lead to non-specific effects. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[2] Solvent Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for this compound treatment. Ensure the final DMSO concentration is typically below 0.5%. |
| Poor solubility in cell culture medium | Hydrophobicity of this compound: this compound is a hydrophobic molecule. | Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Working Dilution: Dilute the stock solution in pre-warmed cell culture medium and vortex thoroughly before adding to the cells. Avoid precipitation by not adding the concentrated stock directly to a large volume of cold medium. |
| Difficulty reproducing published results | Differences in experimental conditions: Variations in cell density, passage number, serum concentration, or incubation time can significantly impact results. | Standardize Protocols: Adhere strictly to a detailed and consistent experimental protocol. Document all experimental parameters carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A).[1] It competitively binds to MAT2A, preventing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including histone and DNA methylation.[3][4] By depleting SAM levels, this compound disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.[5]
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to prepare fresh working dilutions in cell culture medium for each experiment, as this compound is unstable in aqueous solutions.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response studies. The IC50 of this compound can vary significantly between different cancer cell lines. For example, a concentration of 3 µM has been shown to significantly inhibit the proliferation of LS174T colorectal cancer cells.[1]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the specific assay and cell line. For cell viability and proliferation assays, incubation times typically range from 24 to 72 hours. For studying changes in protein expression or apoptosis, shorter incubation times (e.g., 24 to 48 hours) may be sufficient.
Q5: What are the expected downstream effects of this compound treatment?
A5: this compound treatment has been shown to inhibit the expression of oncogenes like c-Myc and cell cycle regulators such as cyclin D1.[1] It can also induce the expression of the cell cycle inhibitor p21WAF1/CIP1.[1] These changes ultimately lead to cell cycle arrest and apoptosis.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LS174T | Colorectal Cancer | ~3 | [1] |
| HT29 | Colorectal Cancer | Not specified | [1] |
| HEK293 | Embryonic Kidney | Not specified for growth inhibition | [1] |
| MOLM-13 | Acute Myeloid Leukemia | ~3 (for colony-forming inhibition) | [6] |
Note: This table is not exhaustive and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualization
Caption: this compound inhibits MAT2A, leading to SAM depletion and altered gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchhub.com [researchhub.com]
- 8. kumc.edu [kumc.edu]
Stability of FIDAS-5 in stock solutions and cell culture media.
Welcome to the technical support center for FIDAS-5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in stock solutions and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (~477.61 mM) or even 200 mg/mL (~764.17 mM) being reported.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Q2: How should I store this compound powder and its stock solutions?
A2: The stability of this compound is highly dependent on storage conditions. For long-term storage, the powdered form is most stable. Stock solutions in DMSO are less stable and should be prepared fresh whenever possible.[1][2] Recommended storage conditions are summarized in the table below.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: this compound is noted to be unstable in solution, and it is strongly recommended to use freshly prepared working solutions for experiments.[1][2] While specific stability data in various cell culture media are not extensively published, its inherent instability in solution suggests that prolonged incubation in aqueous environments like cell culture media may lead to degradation.
Q4: Can I freeze-thaw my this compound stock solution?
A4: It is advised to avoid repeated freeze-thaw cycles of this compound stock solutions.[1] To prevent degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: What are the typical concentrations of this compound used in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell line and experimental design. Published studies have reported using concentrations ranging from 1 µM to 10 µM for in vitro cell-based assays.[2][5][6][7] For example, a concentration of 3 µM has been used to inhibit the proliferation of LS174T cells.[2][7]
Data Presentation: Stability and Storage of this compound
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2][4] |
| 4°C | 2 years | [1][4] | |
| In Solvent (e.g., DMSO) | -80°C | 1-6 months | [1][3][4] |
| -20°C | 1 month | [1][3][4] |
Table 2: Solubility of this compound
| Solvent/Formulation | Concentration | Source(s) |
| DMSO | ~125 mg/mL (~477.61 mM) | [2] |
| DMSO | 200 mg/mL (764.17 mM) | [3] |
| In vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥ 2.08 mg/mL (7.95 mM) | [1] |
| In vivo Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL (7.95 mM) | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in stock solution or working solution. | Always prepare fresh working solutions from a recently prepared or properly stored stock.[1][2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] Consider performing a stability test of your stock solution (see Experimental Protocols). |
| Precipitation of this compound in cell culture media. | Poor solubility in aqueous media. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain cell health and compound solubility. Prepare the final dilution of this compound in pre-warmed media and mix thoroughly before adding to cells. |
| Difficulty dissolving this compound powder. | Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[3] Gentle warming and vortexing can aid in dissolution. |
| High background signal or off-target effects. | Presence of degradation products. | Use freshly prepared solutions to minimize the concentration of potential degradation products. Purify this compound if the purity is . |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) system
-
Sterile tubes
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Immediately take a sample (t=0) for HPLC analysis. This will serve as the baseline.
-
Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Analyze all samples by HPLC to determine the concentration of intact this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the specific cell culture medium.
Visualizations
Caption: this compound signaling pathway as a MAT2A inhibitor.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Variability in FIDAS-5 In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in in vivo efficacy studies involving FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these essential methylation reactions and can lead to the inhibition of cancer cell proliferation.[1] Downstream effects of this compound treatment include the reduced expression of c-Myc and cyclinD1, and an increased expression of the cell cycle inhibitor p21.[1]
Q2: What is the rationale for using this compound in cancer models, particularly those with MTAP deletion?
A2: Many cancer cells have a high metabolic rate and an increased demand for SAM, making them potentially more sensitive to MAT2A inhibition. A specific area of interest is in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on SAM for maintaining residual PRMT5 activity. By further reducing SAM levels, this compound can create a synthetic lethal effect in these tumors.
Q3: What is a standard in vivo dosing regimen for this compound?
A3: A commonly cited in vivo dosing regimen for this compound is 20 mg/kg administered daily via oral gavage in athymic nude mice bearing xenograft tumors.[1] However, the optimal dose and schedule may vary depending on the specific tumor model and experimental goals. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your model.[2]
Q4: Is this compound stable in solution?
A4: No, this compound is known to be unstable in solution. It is strongly recommended to prepare the dosing solution fresh daily, immediately before administration, to ensure consistent and accurate dosing.[1]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation and Administration | - Fresh Preparation: Always prepare this compound solution fresh each day immediately prior to dosing due to its instability.[1] - Proper Solubilization: Ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication may be used. - Standardized Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize errors in administration volume and prevent accidental tracheal delivery. Monitor animals for signs of incorrect administration, such as coughing or respiratory distress. |
| Variability in Animal Physiology | - Animal Health: Use healthy animals of a consistent age and weight. Screen for any underlying health issues prior to study initiation. - Dietary Control: Standardize the animal diet, as components like methionine can influence the efficacy of MAT2A inhibitors.[3] Consider using a defined diet to reduce variability. - Gut Microbiome: Be aware that the gut microbiome can influence therapeutic response.[1][2][4][5][6] House animals from different treatment groups in separate cages to minimize the transfer of microbiota. Consider collecting fecal samples for future microbiome analysis if variability persists. |
| Tumor Model Heterogeneity | - Cell Line Passage Number: Use cells from a consistent and low passage number for tumor implantation to minimize phenotypic drift. - Tumor Implantation Site: Ensure consistent tumor implantation technique and location. For subcutaneous models, implant in the same anatomical region for all animals. |
Issue 2: Lack of Expected Efficacy or Attenuated Response Over Time
| Possible Cause | Troubleshooting Steps |
| Mechanisms of Resistance | - MAT2A Upregulation: Cancer cells can develop resistance by upregulating the expression of MAT2A.[7] At the end of the study, collect tumor tissue to analyze MAT2A protein levels by Western blot or immunohistochemistry. - Alterations in Downstream Pathways: Changes in pathways downstream of MAT2A, such as the PRMT5 signaling cascade, can also contribute to resistance. Analyze key proteins in these pathways in tumor lysates. |
| Suboptimal Dosing | - Dose-Response Relationship: If not already performed, conduct a dose-response study to ensure the dose used is within the therapeutic window.[8] - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and exposure of this compound in your animal model. |
| Tumor Microenvironment | - Hypoxia: The tumor microenvironment, particularly hypoxia, can influence gene expression, including the potential upregulation of MAT2A.[9][10] Consider assessing hypoxia markers in your tumor model. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value | Reference |
| Cell Line | LS174T (colorectal cancer) | [1] |
| Animal Model | Athymic nude mice | [1] |
| Dosing Regimen | 20 mg/kg, daily oral gavage | [1] |
| Treatment Duration | 2 weeks | [1] |
| Outcome | Significant inhibition of xenograft tumor growth | [1] |
| Toxicity | Minimal difference in body weight | [1] |
Table 2: Pharmacodynamic Effects of this compound in vivo
| Parameter | Treatment | Outcome | Reference |
| SAM Levels | This compound (20 mg/kg) for 1 week | Significantly reduced in the liver | [1] |
| SAH Levels | Not specified in vivo, but reduced in vitro | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Note: this compound is unstable in solution and should be prepared fresh daily.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Sequentially add PEG300, Tween-80, and Saline to the DMSO stock solution, vortexing well after each addition. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If any precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.
-
The final solution should be clear and administered to the animals immediately after preparation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Cancer cell line of interest (e.g., LS174T)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Nutritional strategies in supporting immune checkpoint inhibitor, PI3K inhibitor, and tyrosine kinase inhibitor cancer therapies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Dose Response Relationships [pharmacologycanada.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoxia induces genomic DNA demethylation through the activation of HIF-1α and transcriptional upregulation of MAT2A in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to MAT2A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MAT2A inhibitors like FIDAS-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors like this compound?
MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins.[1][2] In rapidly proliferating cancer cells, the demand for SAM is elevated.[1] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels.[1][2] This disruption of methylation processes impairs essential cellular functions and ultimately inhibits cancer cell growth.[1][2]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
This sensitivity is due to a concept called synthetic lethality. The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in about 15% of human cancers, encodes for the enzyme methylthioadenosine phosphorylase.[1][3] Its absence leads to the accumulation of the metabolite methylthioadenosine (MTA).[1][3] MTA is a natural inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][3] This partial inhibition of PRMT5 in MTAP-deleted cells makes them highly dependent on the MAT2A-driven production of SAM to maintain necessary methylation activities.[1][3] Therefore, inhibiting MAT2A in these cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1][3]
Q3: What are the known resistance mechanisms to MAT2A inhibitors?
The primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1][4] Cancer cells can increase the production of the MAT2A protein to compensate for the inhibitor's effect and restore SAM levels.[1] Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 cascade.[1] An increase in symmetric dimethylarginine (SDMA), a product of PRMT5 activity, has been observed at the time of disease progression, suggesting it could be a biomarker and a mechanism of resistance.[1][5]
Troubleshooting Guides
Problem 1: MTAP-deleted cell line shows unexpected resistance to this compound.
| Possible Cause | Recommended Solution |
| Incorrect MTAP Status | Verify the MTAP deletion status of your cell line using Western Blot or PCR. Cell line identity can drift over time in culture. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations that are too high can cause general toxicity, while those that are too low may not be effective.[1] |
| Cell Culture Conditions | The concentration of methionine in the culture medium can impact the effectiveness of MAT2A inhibitors.[1] Ensure consistent and well-defined media composition for all experiments. |
| Assay-Related Issues | Some cell viability assays, like MTT, can be influenced by metabolic changes and may not accurately reflect cell death. Consider using an alternative assay, such as a crystal violet staining or a cell counting-based method.[1] |
Problem 2: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[6] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low passage number. High-passage cells can exhibit altered growth rates and drug responses.[6] |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of this compound for each experiment, as it can be unstable in solution.[7] Ensure accurate pipetting and consistent final DMSO concentrations across all wells. |
| Assay Duration | Prolonged exposure to a MAT2A inhibitor can lead to compensatory upregulation of MAT2A protein levels.[6] Optimize the incubation time for your specific experimental goals. |
Problem 3: Difficulty confirming the mechanism of acquired resistance.
| Possible Cause | Recommended Solution |
| Unclear if MAT2A is upregulated | Assess MAT2A mRNA and protein levels in your resistant cell line compared to the parental line using qPCR and Western Blot, respectively. |
| Uncertainty about downstream pathway alterations | Measure the levels of SAM and S-adenosylhomocysteine (SAH) using LC-MS/MS to confirm the restoration of the SAM pool in resistant cells. Also, assess the levels of SDMA by Western Blot as a marker of PRMT5 activity. |
| Need to confirm the role of MAT2A upregulation | Use siRNA or shRNA to knock down MAT2A in the resistant cell line and see if sensitivity to this compound is restored. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference |
| LS174T | Colorectal | Not Specified | 2.1 | [7] |
| HCT116 | Colorectal | Wild-Type | Less Sensitive | [3] |
| KP4 | Pancreatic | Deleted | More Sensitive | [3] |
| BxPC3 | Pancreatic | Deleted | More Sensitive | [3] |
| RT112/84 | Bladder | Deleted | More Sensitive | [3] |
| MiaPaCa-2 | Pancreatic | Deleted | More Sensitive | [3] |
| H647 | Lung | Deleted | More Sensitive | [3] |
| NCI-H460 | Lung | Wild-Type | Less Sensitive | [3] |
Note: "More Sensitive" and "Less Sensitive" are relative terms based on the cited study, which demonstrated a differential response between MTAP-deleted and wild-type cell lines.[3]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[9]
-
Repeat and monitor: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.[8]
-
Isolate resistant clones: After several months of continuous culture, the cells should be able to proliferate in a significantly higher concentration of this compound. At this point, you can isolate single-cell clones to establish a homogenous resistant cell line.[8]
-
Characterize the resistant line: Confirm the degree of resistance by re-evaluating the IC50 of this compound. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
Protocol 2: Western Blot for MAT2A and SDMA
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, SDMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[12]
Protocol 3: Quantitative PCR (qPCR) for MAT2A mRNA Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for MAT2A and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis: Calculate the relative expression of MAT2A mRNA in the resistant cells compared to the parental cells using the 2-ΔΔCt method, normalizing to the housekeeping gene.[1]
Protocol 4: LC-MS/MS for SAM and SAH Quantification
-
Sample Preparation (Cultured Cells):
-
Harvest a known number of cells (e.g., 500,000).[14]
-
Wash the cell pellet with ice-cold PBS.
-
Add an extraction solution (e.g., ice-cold acetone or a specific lysis buffer) containing a stable isotope-labeled internal standard (e.g., d5-SAH).[15]
-
Vortex to lyse the cells and precipitate proteins.[15]
-
Centrifuge to pellet cell debris and collect the supernatant for analysis.[15]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct a calibration curve using known concentrations of SAM and SAH standards.
-
Determine the concentrations of SAM and SAH in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[15]
-
Mandatory Visualizations
Caption: MAT2A-PRMT5 signaling in MTAP wild-type vs. deleted cells.
Caption: Workflow for studying resistance to MAT2A inhibitors in vitro.
Caption: Troubleshooting logic for lack of response to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Improving the bioavailability of FIDAS-5 for in vivo research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of FIDAS-5 for in vivo experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), with an IC50 of 2.1 μM.[1][2][3][4][5][6][7][8][9][10] It functions by competitively binding to MAT2A, thereby preventing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][3][4][5][6][7][9][10] By inhibiting MAT2A, this compound disrupts cellular methylation processes that are crucial for cancer cell growth and proliferation, leading to anti-cancer effects.[1][5]
Q2: Why is improving the bioavailability of this compound important for in vivo research?
A2: Improving the bioavailability of this compound is critical to ensure that an adequate concentration of the compound reaches the systemic circulation and, consequently, the target tumor tissue to exert its therapeutic effect. Poor bioavailability can lead to sub-optimal drug exposure, resulting in diminished efficacy and potentially misleading experimental outcomes. Enhancing bioavailability allows for more consistent and reproducible results in in vivo studies.
Q3: What are the known formulation strategies for this compound for in vivo use?
A3: Several formulation strategies have been successfully used to administer this compound in in vivo models. These typically involve the use of co-solvents and surfactants to improve its solubility. Two commonly cited formulations are:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution containing DMSO and SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) in saline.[1][11]
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when preparing and administering this compound formulations for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | The solubility limit of this compound has been exceeded in the vehicle. | - Ensure the correct order of solvent addition as specified in the protocol.- Gentle warming (to approximately 37°C) and sonication can aid in dissolution.[1]- Prepare the formulation fresh before each use, as this compound is noted to be unstable in solution.[1][11] |
| Phase separation (oily droplets) in the final formulation | The components of the vehicle are not fully miscible at the prepared ratios. | - Ensure thorough mixing after the addition of each component.- Vortex the solution continuously while adding the final aqueous component (e.g., saline) to ensure gradual and uniform mixing. |
| Crystallization of this compound upon standing | The formulation is supersaturated or unstable at the storage temperature. | - It is highly recommended to prepare the formulation fresh before each experiment.[1][11]- If temporary storage is unavoidable, keep the formulation at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless stability at lower temperatures has been confirmed. |
| High viscosity of the formulation | The concentration of PEG300 or other viscosity-enhancing agents is high. | - While a certain viscosity is expected with PEG-based formulations, ensure the correct percentages of each component are used. If the viscosity is too high for practical administration, consider evaluating the SBE-β-CD based formulation, which may have a lower viscosity. |
| Inconsistent results between experiments | Variability in formulation preparation or administration. | - Strictly adhere to the validated formulation protocol.- Ensure accurate measurement of all components.- Use a consistent administration technique (e.g., gavage speed, injection rate). |
| Adverse events in animal models (e.g., irritation, weight loss) | The formulation vehicle may be causing toxicity. | - Minimize the concentration of DMSO in the final formulation, especially for intravenous administration.[12]- If adverse effects are observed with the DMSO/PEG300/Tween-80 formulation, consider switching to the SBE-β-CD based vehicle, which is generally well-tolerated. |
Data Presentation: Comparison of In Vivo Formulation Strategies for this compound
The following table summarizes the key characteristics of the two primary formulation strategies for this compound.
| Parameter | Formulation 1: DMSO/PEG300/Tween-80/Saline | Formulation 2: DMSO/SBE-β-CD/Saline |
| Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Achievable Solubility | ≥ 2.08 mg/mL (7.95 mM) | ≥ 2.08 mg/mL (7.95 mM) |
| Appearance | Clear solution | Clear solution |
| Reference | [1][11] | [1][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with DMSO, PEG300, and Tween-80
This protocol is designed to prepare a 1 mL working solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is achieved.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use the freshly prepared formulation for in vivo administration.
Protocol 2: Preparation of this compound Formulation with SBE-β-CD
This protocol outlines the preparation of a 1 mL working solution of this compound using a cyclodextrin-based vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline. Ensure the solution is clear. This solution can be stored at 4°C for up to one week.[11]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
The final concentration of this compound will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Use the freshly prepared formulation for in vivo administration.
Mandatory Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
Caption: this compound inhibits MAT2A, blocking SAM synthesis and downstream methylation.
References
- 1. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 10. This compound [sobekbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
How to handle a FIDAS-5 solution that has precipitated.
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter precipitation in their FIDAS-5 solution. The following information offers troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What causes the this compound solution to precipitate?
A1: Precipitation in protein solutions like this compound is often caused by changes in the solution's physicochemical properties, which affect the protein's solubility.[1] Common triggers include:
-
Changes in pH: Moving the pH of the solution towards the isoelectric point (pI) of the this compound protein will reduce its surface charge and can lead to aggregation and precipitation.[2]
-
Incorrect Ionic Strength: Both excessively high and low salt concentrations can lead to precipitation. At very low ionic strengths, protein-protein interactions can increase, while very high salt concentrations can lead to "salting out".[1][2]
-
Temperature Fluctuations: Exposure to extreme temperatures, including freeze-thaw cycles, can denature the this compound protein, causing it to unfold and precipitate.
-
High Protein Concentration: Overly concentrated solutions of this compound are more prone to aggregation and precipitation.[3]
-
Presence of Organic Solvents: The addition of organic solvents like ethanol or acetone can disrupt the hydration shell around the protein, leading to precipitation.[1][2]
-
Contaminants: The presence of certain metals or other substances can interfere with the protein's stability.
Q2: My this compound solution has precipitated. Can I still use it?
A2: It is not recommended to use a precipitated this compound solution directly in your experiments. The precipitate consists of aggregated and likely non-functional protein, which can lead to inaccurate and irreproducible results. The first step should be to attempt to redissolve the precipitate and confirm the protein's integrity and activity.
Q3: How can I redissolve the precipitated this compound?
A3: The approach to redissolving precipitated this compound depends on the cause of precipitation. A general strategy involves carefully adjusting the buffer conditions. It is advisable to first test these methods on a small aliquot of the precipitated solution.[3] Potential methods include:
-
Adjusting pH: If the pH is suspected to be near the pI, shifting it further away (e.g., by 1-2 pH units) can help redissolve the protein.
-
Modifying Salt Concentration: For precipitation due to low ionic strength, a gradual increase in salt concentration (e.g., adding NaCl up to 150 mM) may be effective. Conversely, if precipitation occurred at a high salt concentration, dialysis against a buffer with a lower salt concentration might be necessary.
-
Using Mild Denaturants: In some cases, low concentrations of denaturing agents like urea (e.g., 1-2 M) or guanidine hydrochloride can be used to solubilize the protein, followed by dialysis to remove the denaturant and refold the protein. However, this may not always restore the protein's native conformation and activity.
Q4: How can I prevent this compound from precipitating in the future?
A4: To prevent future precipitation of your this compound solution, consider the following preventative measures:
-
Optimal Storage: Store the solution at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Appropriate Buffering: Ensure the buffer composition, including pH and salt concentration, is optimal for this compound stability.
-
Addition of Stabilizers: The inclusion of stabilizing agents such as glycerol (e.g., 5-10%) can help maintain protein solubility.[4]
-
Working with Appropriate Concentrations: Avoid unnecessarily high protein concentrations. If a high concentration is required, perform small-scale pilot experiments to determine the solubility limits.
Troubleshooting Guide: Handling Precipitated this compound
If you encounter a precipitated this compound solution, follow this step-by-step guide to attempt to salvage the material.
Experimental Protocol for Redissolving Precipitated this compound
-
Initial Assessment:
-
Visually inspect the solution. Note the amount and nature of the precipitate (e.g., fine, cloudy, large aggregates).
-
Do not vortex the solution, as this can further promote aggregation.
-
-
Separation of the Precipitate (Optional but Recommended):
-
Centrifuge a small aliquot of the precipitated solution to pellet the aggregated protein. The appropriate speed and time will depend on the amount of precipitate; a starting point is 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. This contains the remaining soluble this compound. The concentration of this soluble fraction should be determined.
-
The pellet can be used for resolubilization trials.
-
-
Resolubilization Attempts (on the precipitate pellet):
-
Prepare a series of buffers with varying pH and salt concentrations. It is recommended to test conditions on small, equal portions of the precipitate.
-
pH Adjustment: Resuspend the pellet in buffers with pH values 1-2 units above and below the original buffer's pH.
-
Salt Concentration Adjustment: Resuspend the pellet in buffers containing a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Gently mix by pipetting up and down. Avoid vigorous shaking.
-
Incubate at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge again to see if the precipitate has redissolved. Analyze the supernatant for protein concentration.
-
-
Quality Control of Redissolved this compound:
-
Once a condition that redissolves the this compound is found, it is crucial to assess the quality of the recovered protein.
-
Concentration Measurement: Use a spectrophotometer or a protein assay to determine the concentration of the redissolved this compound.
-
Purity and Integrity Analysis: Run SDS-PAGE to check for protein degradation.
-
Functional Assay: If an activity assay for this compound is available, perform it to ensure the redissolved protein is functional.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Purpose |
| Centrifugation Speed | 10,000 - 15,000 x g | To pellet the precipitated protein. |
| Centrifugation Time | 15 - 30 minutes | To ensure complete pelleting. |
| Temperature | 4°C | To maintain protein stability during handling. |
| pH for Resolubilization | +/- 1-2 units from original buffer | To move away from the isoelectric point. |
| Salt Conc. for Resolubilization | 50 mM - 500 mM NaCl | To improve solubility through ionic interactions. |
| Glycerol (for storage) | 5% - 20% (v/v) | To act as a cryoprotectant and stabilizer. |
Visual Guides
Troubleshooting Workflow for Precipitated this compound
Caption: Troubleshooting workflow for a precipitated this compound solution.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound.
References
Validation & Comparative
Validating the inhibitory effect of FIDAS-5 on MAT2A with an IC50 of 2.1 μM.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAT2A inhibitor FIDAS-5 with other known inhibitors, supported by experimental data. The focus is on the validation of its inhibitory effect, specifically its reported IC50 of 2.1 μM. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation.
Comparative Analysis of MAT2A Inhibitors
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. Its role in cancer proliferation has made it an attractive target for therapeutic intervention. This compound is a potent and orally active inhibitor of MAT2A.[1] This section compares the biochemical potency of this compound with other notable MAT2A inhibitors.
| Inhibitor | IC50 (Biochemical Assay) | Mechanism of Action | Key Features |
| This compound | 2.1 μM[1] | Competes with S-adenosylmethionine (SAM) for MAT2A binding.[1] | Orally active, demonstrates anti-cancer activities.[1] |
| AG-270 | 14 nM[2] | Allosteric, noncompetitive inhibitor.[2] | First-in-class, orally active, and reversible.[2][3] |
| PF-9366 | 420 nM[4][5] | Allosteric inhibitor.[6] | Inhibits cellular SAM production.[4] |
| Compound 17 | 0.43 μM | Not specified | |
| Compound 28 | 18 nM | Not specified |
Table 1: Comparison of Biochemical Potency (IC50) of various MAT2A Inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor in a biochemical context.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in validating the efficacy of an enzyme inhibitor. The following is a detailed protocol for a standard colorimetric MAT2A inhibition assay, a common method for determining the IC50 of compounds like this compound.[7][8]
Standard Colorimetric MAT2A Inhibition Assay
This assay quantifies the amount of inorganic phosphate (Pi) produced as a byproduct of the MAT2A-catalyzed conversion of L-methionine and ATP to SAM.[8] The amount of Pi generated is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human MAT2A enzyme[7]
-
L-Methionine[7]
-
Adenosine Triphosphate (ATP)[7]
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[7]
-
Test Inhibitor (e.g., this compound) dissolved in DMSO[7]
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)[8]
-
384-well microplate[7]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Master Mixture Preparation:
-
Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.[7]
-
-
Assay Plate Setup (in a 384-well plate):
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration as the test wells).
-
Blank Wells: Add 10 µL of assay buffer (without the enzyme).[7]
-
-
Enzyme Addition:
-
Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.[7]
-
-
Reaction Initiation:
-
Add 10 µL of the master mixture to all wells to start the reaction. The final reaction volume will be 25 µL.[7]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
-
Detection:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
-
Visualizing the Molecular Landscape
To better understand the context of this compound's inhibitory action, the following diagrams illustrate the MAT2A signaling pathway and the experimental workflow for IC50 determination.
Caption: The MAT2A signaling pathway, highlighting the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of a MAT2A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 6. tribioscience.com [tribioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of FIDAS-5 and FIDAS-3: Potency as MAT2A Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Methionine S-adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] This guide provides a comparative overview of two notable MAT2A inhibitors, FIDAS-5 and FIDAS-3, with a focus on their inhibitory potency supported by experimental data.
Introduction to MAT2A Inhibition
MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and survival.[1][3] In cancers with MTAP deletion, an accumulation of methylthioadenosine (MTA) occurs, which inhibits the enzyme PRMT5.[1] This creates a heightened dependency on MAT2A for SAM production, rendering these cancer cells uniquely vulnerable to MAT2A inhibition—a concept known as synthetic lethality.[1][2] Both this compound and FIDAS-3 are stilbene derivatives that function as MAT2A inhibitors by competing with SAM for binding to the enzyme.[4][5]
Potency Comparison: this compound vs. FIDAS-3
Experimental data demonstrates that this compound is a more potent inhibitor of MAT2A compared to FIDAS-3. The half-maximal inhibitory concentration (IC50) for this compound is 2.1 μM, whereas the IC50 for FIDAS-3 is 4.9 μM.[4][5][6][7][8][9] A lower IC50 value signifies greater potency.
| Inhibitor | Target | IC50 (μM) |
| This compound | MAT2A | 2.1[4][6][7][8][10] |
| FIDAS-3 | MAT2A | 4.9[5][9] |
Caption: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and FIDAS-3 against MAT2A.
Cellular and In Vivo Effects
Studies have demonstrated the biological activity of both inhibitors in cancer cell lines and animal models.
-
This compound: Treatment of LS174T colorectal cancer cells with 3 μM of this compound for 7 days significantly inhibited cell proliferation.[4][10] In the same cell line, a 36-hour treatment with 3 μM this compound led to a reduction in the levels of both SAM and S-adenosylhomocysteine (SAH).[4] Furthermore, in a xenograft tumor model using athymic nude mice, oral administration of this compound at 20 mg/kg daily for two weeks significantly inhibited tumor growth.[4][8]
-
FIDAS-3: Similar to this compound, treatment of LS174T cells with 3 μM of FIDAS-3 for 7 days also resulted in a significant inhibition of cell proliferation.[5] At a concentration of 10 μM for 36 hours, FIDAS-3 reduced the levels of SAM and SAH in LS174T cells.[5] In an in vivo model, intraperitoneal injection of FIDAS-3 at 20 mg/kg daily for one month significantly inhibited the growth of xenograft tumors.[5]
MAT2A Signaling Pathway and Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of action of this compound and FIDAS-3.
Caption: The role of MAT2A in the methionine cycle and its inhibition by FIDAS compounds.
Experimental Protocols
The following are representative protocols for key experiments used to determine the potency and effects of MAT2A inhibitors.
Biochemical MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MAT2A.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test Inhibitors (this compound, FIDAS-3) dissolved in DMSO
-
Colorimetric or fluorescent detection reagent for a reaction byproduct (e.g., phosphate or ADP)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed amount of MAT2A enzyme to the wells of the microplate.
-
Add the serially diluted inhibitors to the wells and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical MAT2A enzymatic inhibition assay.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., LS174T)
-
Cell culture medium and supplements
-
Test Inhibitors (this compound, FIDAS-3)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors.
-
Incubate the plates for a specified period (e.g., 72 hours to 7 days).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the cell viability relative to untreated control cells and calculate the IC50 for cell proliferation.
Caption: Workflow for a cellular proliferation assay.
Conclusion
Based on the available biochemical data, this compound demonstrates superior potency as a MAT2A inhibitor when compared to FIDAS-3, as evidenced by its lower IC50 value. Both compounds exhibit anti-proliferative effects in cancer cells and inhibit tumor growth in vivo, validating MAT2A as a therapeutic target. The choice between these inhibitors for further research and development would likely depend on a more comprehensive evaluation of their pharmacokinetic profiles, selectivity, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. This compound | MAT2A Inhibitor | AmBeed.com [ambeed.com]
- 8. abmole.com [abmole.com]
- 9. FIDAS-3 | MAT2A 抑制剂 | MCE [medchemexpress.cn]
- 10. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
A Comparative Analysis of FIDAS-5 and Other Leading MAT2A Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FIDAS-5 with other notable Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This analysis is supported by preclinical and clinical data to objectively evaluate their performance and potential as therapeutic agents.
MAT2A has emerged as a critical target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. Inhibition of MAT2A disrupts cancer cell metabolism, leading to synthetic lethality. This guide delves into the specifics of this compound and other key MAT2A inhibitors, including PF-9366, AG-270, IDE397, and SCR-7952, offering a clear comparison of their biochemical potency, cellular activity, and clinical progress.
Quantitative Data Comparison
To facilitate a direct comparison of the leading MAT2A inhibitors, the following tables summarize their key quantitative data from various preclinical studies.
Table 1: Biochemical Potency of MAT2A Inhibitors
| Inhibitor | IC50 (Enzymatic Assay) | Binding Affinity (Kd) | Notes |
| This compound | 2.1 µM[1] | - | Orally active.[1] |
| PF-9366 | 420 nM[2][3][4][5] | 170 nM[2][3][5] | Allosteric inhibitor.[6] |
| AG-270 | 14 nM[7][8][9] | - | First-in-class oral inhibitor.[7][10] |
| IDE397 | 7 nM[11] | - | Potent and selective.[12][13] |
| SCR-7952 | 18.7 nM - 21 nM[14][15][16] | - | Highly selective.[16][17] |
Table 2: Cellular Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 / Effect |
| This compound | LS174T | Proliferation | Significant inhibition at 3 µM (7 days).[1] |
| LS174T | SAM/SAH Levels | Reduction of SAM and SAH at 3 µM (36 h).[1] | |
| MOLM-13 | Gene Expression | Overlap with AZA+CB treatment signatures.[18] | |
| PF-9366 | H520 | SAM Production | IC50 of 1.2 µM.[2][3] |
| Huh-7 | SAM Production | IC50 of 255 nM.[2] | |
| Huh-7 | Proliferation | IC50 of 10 µM.[2] | |
| AG-270 | HCT116 MTAP-null | SAM Production | IC50 of 20 nM (72 h).[7] |
| HCT116 MTAP-null | Proliferation | Selective antiproliferative activity.[7] | |
| SCR-7952 | HCT116 MTAP-/- | SAM Production | IC50 of 2 nM.[14][16] |
| HCT116 MTAP-/- | Proliferation | IC50 of 53 nM.[14][16] |
Table 3: In Vivo Efficacy of MAT2A Inhibitors
| Inhibitor | Model | Dosing | Key Outcomes |
| This compound | Athymic nude mice with xenograft tumors | 20 mg/kg, oral gavage, daily for 2 weeks | Significant inhibition of tumor growth.[1] |
| AG-270 | KP4 MTAP-null xenografts | 200 mg/kg, orally, q.d. for 38 days | Dose-dependent reduction in tumor SAM levels and tumor growth.[7] |
| SCR-7952 | HCT-116 MTAP-/- xenograft | 1 mg/kg, QD | 72% tumor growth inhibition (TGI).[14][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of MAT2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. abmole.com [abmole.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. probiologists.com [probiologists.com]
- 18. biorxiv.org [biorxiv.org]
Reproducibility of FIDAS-5's Effect on Xenograft Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A). The information is intended to offer an objective overview of the reproducibility of its effects on xenograft tumor growth and a comparison with other relevant MAT2A inhibitors.
Executive Summary
This compound has demonstrated significant inhibition of xenograft tumor growth in preclinical models. Administered orally, it targets MAT2A, a key enzyme in cancer cell metabolism, leading to reduced levels of S-adenosylmethionine (SAM), a universal methyl donor. This disruption of cellular methylation processes ultimately results in cell cycle arrest and reduced tumor proliferation. While direct quantitative comparisons of tumor growth inhibition (TGI) for this compound in colorectal cancer xenograft models are not publicly available, qualitative reports consistently describe its effect as "significant." In a multiple myeloma xenograft model, this compound was shown to "significantly decrease tumor load." For comparative context, this guide includes quantitative data from studies on other MAT2A inhibitors, AG-270 and SCR-7952, in similar xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
Comparative Efficacy of MAT2A Inhibitors in Xenograft Models
The following table summarizes the available data on the in vivo efficacy of this compound and other MAT2A inhibitors.
| Compound | Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | Colorectal Cancer | LS174T | 20 mg/kg, oral gavage, daily for 2 weeks | "Significantly inhibited" | [1] |
| This compound | Multiple Myeloma | 5TGM1 | 20 mg/kg, oral gavage | "Significantly decreased tumor load" | |
| AG-270 | Pancreatic Cancer | KP4 | 300 mg/kg, oral gavage, daily | 67.8% | |
| AG-270 | Colorectal Cancer | HCT116 (MTAP-null) | 200 mg/kg, oral gavage, daily | 75% | |
| SCR-7952 | Colorectal Cancer | HCT116 (MTAP-/-) | 3.0 mg/kg, oral gavage, daily | 82.9% |
Note: The data presented are from different studies and cancer models, which limits direct comparability. The term "significantly inhibited" for this compound in the LS174T model lacks a specific percentage, highlighting a gap in publicly available data for direct quantitative comparison in this specific context.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP. The resulting depletion of SAM has several downstream consequences that collectively impair cancer cell proliferation and survival.
Caption: Signaling pathway of this compound leading to tumor growth inhibition.
Experimental Protocols
To ensure the reproducibility of xenograft studies, a detailed and consistent experimental protocol is crucial. Below is a representative protocol for evaluating the in vivo efficacy of a compound like this compound in a colorectal cancer xenograft model.
Cell Line and Culture
The human colorectal adenocarcinoma cell line LS174T is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
LS174T cells are harvested during their exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel. Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.
Treatment
When the tumors reach a mean volume of 100-150 mm³, the mice are randomized into treatment and control groups. This compound is administered daily by oral gavage at a dose of 20 mg/kg. The control group receives the vehicle solution.
Tumor Growth Measurement and Data Analysis
Tumor volume is measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental and Comparative Logic
The following diagrams illustrate a typical experimental workflow for assessing anti-tumor efficacy and the logical framework for a comparative study.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: Logical framework for a comparative xenograft study.
Conclusion
This compound demonstrates a reproducible and significant inhibitory effect on xenograft tumor growth, acting through the well-defined mechanism of MAT2A inhibition. While a direct quantitative comparison with other MAT2A inhibitors in the same colorectal cancer model is limited by the availability of public data, the existing evidence strongly supports its potential as an anti-cancer therapeutic. For a definitive assessment of its relative efficacy, head-to-head in vivo studies under identical experimental conditions are warranted. The provided protocols and diagrams offer a framework for designing and interpreting such comparative studies.
References
Unveiling the Anticancer Potential of FIDAS-5: A Comparative Cross-Validation in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FIDAS-5's Performance Against Other MAT2A Inhibitors, Supported by Experimental Data.
This compound, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), has emerged as a promising candidate in the landscape of targeted cancer therapy. Its mechanism of action, centered on the disruption of S-adenosylmethionine (SAM) synthesis, strikes at the heart of cancer cell metabolism and epigenetic regulation. This guide provides a comprehensive cross-validation of this compound's anticancer effects across various cancer models, presenting a comparative analysis with other notable MAT2A inhibitors, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Efficacy of MAT2A Inhibitors
The therapeutic potential of targeting MAT2A has led to the development of several inhibitors. Below is a summary of the in vitro potency of this compound compared to other well-characterized MAT2A inhibitors, AG-270 and PF-9366, across different cancer cell lines.
| Inhibitor | Cancer Model | Cell Line | IC50 | Citation |
| This compound | Colorectal Cancer | LS174T | 2.1 µM | [1] |
| AG-270 | Colorectal Cancer | HCT116 (MTAP-deleted) | 260 nM | [2][3] |
| AG-270 | Colorectal Cancer | HCT116 (MTAP-wildtype) | >30,000 nM | [3] |
| PF-9366 | Lung Carcinoma | H520 | 1.2 µM (SAM synthesis inhibition) | [4][5] |
| PF-9366 | Liver Cancer | Huh-7 | 10 µM (proliferation) | [4] |
| PF-9366 | Liver Cancer | Huh-7 | 255 nM (SAM synthesis inhibition) | [4][6] |
In Vivo Anticancer Activity of this compound
This compound has demonstrated significant antitumor activity in a preclinical xenograft model of colorectal cancer.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| Colorectal Cancer | Athymic nude mice with LS174T xenografts | 20 mg/kg, oral gavage, daily for two weeks | Significantly inhibited the growth of xenograft tumors with minimal impact on body weight. | [1] |
Mechanism of Action: The MAT2A-SAM-PRMT5 Axis
This compound exerts its anticancer effects by inhibiting MAT2A, the enzyme responsible for the synthesis of SAM, the universal methyl donor.[7] This reduction in SAM levels has profound consequences for cancer cells, primarily through the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[7][8][9] PRMT5 is crucial for the methylation of histones and other proteins involved in mRNA splicing and the regulation of gene expression.[7][10][11] Disruption of PRMT5 activity leads to cell cycle arrest and apoptosis.[12] In colorectal cancer cells, this compound treatment has been shown to decrease the expression of the oncoprotein c-Myc and the cell cycle regulator Cyclin D1, while increasing the expression of the cell cycle inhibitor p21.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LS174T, Huh7, Hep3B)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins, such as c-Myc, Cyclin D1, and p21, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., LS174T)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg) or the vehicle control daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ideayabio.com [ideayabio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Histone methylation - Wikipedia [en.wikipedia.org]
- 11. Histone methylation in DNA repair and clinical practice: new findings during the past 5-years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Benchmarking the Efficacy of Osimertinib Against Standard-of-Care Chemotherapy for EGFR-Mutated NSCLC
As no public information is available for a drug named "FIDAS-5," this guide has been constructed using a representative, well-documented anti-cancer agent, Osimertinib (marketed as Tagrisso) , to illustrate the requested comparison against standard-of-care chemotherapy. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
This guide provides a comparative analysis of Osimertinib versus standard platinum-based chemotherapy for the treatment of patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations.
Comparative Efficacy Data
The data presented below is a summary from key clinical trials that have directly compared the efficacy of Osimertinib with standard chemotherapy regimens in specific patient populations of EGFR-mutated NSCLC.
| Efficacy Endpoint | Osimertinib | Standard-of-Care Chemotherapy | Study/Source |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | FLAURA Trial |
| Objective Response Rate (ORR) | 80% | 76% | FLAURA Trial |
| Median Duration of Response | 17.2 months | 8.5 months | FLAURA Trial |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | FLAURA Trial |
| CNS Progression-Free Survival | Not Reached | 13.9 months | AURA3 Trial |
Experimental Protocols
The methodologies outlined below are based on the protocols from pivotal clinical trials such as the FLAURA and AURA3 studies, which established the efficacy of Osimertinib.
FLAURA Trial Protocol (First-Line Treatment)
-
Study Design: A randomized, double-blind, Phase 3 clinical trial.
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with activating EGFR mutations (Exon 19 deletion or L858R).
-
Treatment Arms:
-
Osimertinib Arm: Patients received Osimertinib 80 mg orally once daily.
-
Standard of Care Arm: Patients received a standard EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.
AURA3 Trial Protocol (Second-Line Treatment)
-
Study Design: A randomized, open-label, Phase 3 clinical trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with the EGFR T790M resistance mutation, whose disease had progressed on a prior EGFR-TKI therapy.
-
Treatment Arms:
-
Osimertinib Arm: Patients received Osimertinib 80 mg orally once daily.
-
Chemotherapy Arm: Patients received a platinum-based doublet chemotherapy (pemetrexed plus either cisplatin or carboplatin) for up to six cycles.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response, Overall Survival (OS), and disease control rate.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway targeted by Osimertinib. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. Osimertinib selectively inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: Mechanism of Osimertinib targeting the mutated EGFR signaling pathway.
Experimental Workflow for Drug Efficacy Benchmarking
The following diagram outlines a typical workflow for a clinical trial comparing a novel targeted therapy like Osimertinib against the standard of care.
A Head-to-Head Comparison of FIDAS-5 and PF-9366 as MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative analysis of two notable MAT2A inhibitors, FIDAS-5 and PF-9366, to assist researchers in their drug development endeavors. The information presented is a synthesis of publicly available preclinical data. It is important to note that a direct head-to-head study of these two compounds has not been identified in the public domain; therefore, data should be compared with consideration for the varied experimental conditions under which they were generated.
Performance Data Summary
The following tables summarize the available quantitative data for this compound and PF-9366, covering their biochemical and cellular activities, as well as in vivo efficacy where reported.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | PF-9366 | Cell Line / Assay Conditions |
| Biochemical IC50 | 2.1 µM[1][2] | 420 nM[3][4][5][6] | Recombinant human MAT2A |
| Binding Affinity (Kd) | Not Reported | 170 nM[3][4][5] | Recombinant human MAT2A |
| Cellular SAM IC50 | Not Reported | 1.2 µM[3] | H520 lung carcinoma cells |
| 255 nM[3][6] | Huh-7 liver cancer cells | ||
| Cell Proliferation IC50 | 3 µM (7 days)[1] | 10 µM[3] | LS174T cells |
| Not Reported | Not Reported | H520 lung carcinoma cells | |
| Not Reported | 10 µM[3] | Huh-7 cells |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Athymic nude mice with xenograft tumors | 20 mg/kg, oral gavage, daily for two weeks | Significant inhibition of xenograft tumor growth with minimal difference in body weight.[1] | [1] |
| Mice | 20 mg/kg for 1 week | Significant reduction in liver SAM levels.[1] | [1] |
In vivo efficacy data for PF-9366 was not prominently available in the reviewed sources.
Signaling Pathway and Experimental Workflow
Visual diagrams are provided below to illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a general workflow for evaluating MAT2A inhibitors.
References
Evaluating the Synergistic Effects of FIDAS-5 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FIDAS-5, a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves the competitive inhibition of S-adenosylmethionine (SAM) binding to MAT2A, leads to a reduction in cellular SAM and S-adenosylhomocysteine (SAH) levels. This disruption of one-carbon metabolism has been shown to impede the proliferation of various cancer cells and inhibit tumor growth in preclinical models. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other anticancer drugs, supported by available experimental data.
Synergistic Combination of this compound and Bortezomib in Multiple Myeloma
A pivotal study has demonstrated that the inhibition of MAT2A by this compound can synergistically enhance the anti-myeloma effects of the proteasome inhibitor bortezomib.[1] This finding is significant as it suggests a potential new therapeutic strategy for multiple myeloma (MM), a malignancy of plasma cells.
In Vitro and In Vivo Synergism
Preclinical investigations have confirmed that the combination of this compound and bortezomib leads to a synergistic reduction in the viability of multiple myeloma cell lines and enhances the suppression of tumor growth in in vivo models.[1] While the publicly available information from the study abstract confirms this synergy, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values from the full study or its supplementary materials are essential for a detailed comparative analysis.
Table 1: Summary of Preclinical Data for this compound and Bortezomib Combination in Multiple Myeloma
| Cell Line(s) | Assay Type | Combination Effect | Quantitative Data (CI, DRI) | In Vivo Model | Combination Effect | Tumor Growth Inhibition (%) | Reference |
| Multiple Myeloma Cell Lines | Cell Viability | Synergistic | Data not publicly available | 5TGM1 mouse model | Significant tumor burden reduction | Data not publicly available | [1] |
CI: Combination Index; DRI: Dose Reduction Index. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanistic Rationale for Synergy
The synergistic interaction between this compound and bortezomib is thought to stem from their complementary effects on critical cellular pathways in multiple myeloma. This compound, by inhibiting MAT2A, disrupts the mTOR-4EBP1 pathway, which is crucial for protein synthesis.[1] Bortezomib, on the other hand, induces proteotoxic stress by inhibiting the proteasome. The combination of these two agents likely overwhelms the cancer cells' ability to manage protein synthesis and degradation, leading to enhanced apoptosis.
Caption: Signaling pathway of this compound and Bortezomib synergy.
Potential Synergistic Combinations of this compound in Hematological Malignancies
Emerging research suggests that the therapeutic window of this compound could be expanded through combinations with other classes of anticancer agents in various hematological cancers.
Combination with Histone Deacetylase (HDAC) Inhibitors in Acute Lymphoblastic Leukemia
A combinatorial drug screen has revealed a highly synergistic effect between the MAT2A inhibitor this compound and histone deacetylase (HDAC) inhibitors in KMT2A-rearranged acute lymphoblastic leukemia (ALL).[2] This subtype of ALL is often associated with a poor prognosis. The depletion of SAM by this compound, combined with the epigenetic modulation by HDAC inhibitors, presents a promising therapeutic strategy.
Table 2: Potential Synergistic Combinations with this compound in Hematological Malignancies
| Cancer Type | Combination Agent | Rationale for Synergy | Supporting Evidence |
| KMT2A-rearranged Acute Lymphoblastic Leukemia | HDAC Inhibitors | SAM depletion by this compound combined with epigenetic modulation by HDACi. | Combinatorial drug screen showing high synergy.[2] |
| Acute Myeloid Leukemia | DNA Demethylating Agents (e.g., Azacitidine) | Targeting epigenetic vulnerabilities through distinct but complementary mechanisms. | Mechanistic rationale. |
| Acute Myeloid Leukemia | Venetoclax (BCL-2 Inhibitor) | Targeting metabolic and anti-apoptotic pathways simultaneously. | Studies on other MAT2A inhibitors suggest potential synergy. |
HDACi: Histone Deacetylase Inhibitor
Caption: Logical relationship of this compound and HDACi synergy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized methodologies for key experiments cited in the evaluation of drug synergy.
In Vitro Synergy Assessment: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method.
Caption: Experimental workflow for the MTT assay.
In Vivo Synergy Assessment: Xenograft Tumor Model
Xenograft models are instrumental in evaluating the efficacy of anticancer drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, this compound alone, second drug alone, and the combination of this compound and the second drug. Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.
Conclusion
The available preclinical data strongly suggest that this compound has the potential to be a valuable component of combination therapies for various cancers, particularly hematological malignancies. The synergistic interaction with bortezomib in multiple myeloma and the promising combination with HDAC inhibitors in acute lymphoblastic leukemia highlight the therapeutic potential of targeting MAT2A in conjunction with other established anticancer agents. Further research, including the public dissemination of detailed quantitative data from preclinical studies, is warranted to fully elucidate the clinical utility of these and other this compound-based combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of these promising synergistic interactions.
References
Safety Operating Guide
Navigating the Safe Disposal of FIDAS-5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. FIDAS-5, a potent and orally active methionine S-adenosyltransferase 2A (MAT2A) inhibitor, requires specific disposal procedures due to its bioactive nature.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information. [4][5] The following procedures are based on general best practices for the disposal of potent research compounds and should be adapted to comply with your institution's and local authorities' specific guidelines.
Key Characteristics of this compound for Disposal Consideration
A summary of this compound's properties relevant to its safe disposal is presented below. This information is crucial for accurate waste labeling and ensuring compatibility with disposal containers and streams.
| Property | Value | Significance for Disposal |
| Chemical Name | (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline | Provides the specific chemical identity for waste manifests and labels. |
| CAS Number | 1391934-98-7 | A unique identifier used for regulatory and tracking purposes.[2][3] |
| Molecular Formula | C₁₅H₁₃ClFN | Indicates the elemental composition, which can be important for certain disposal methods like incineration. |
| Biological Activity | Potent MAT2A inhibitor with anticancer properties.[1][2][3] | Classifies it as a bioactive and potentially hazardous compound, requiring careful handling and disposal as chemical waste. |
| Physical Form | Typically a solid or semi-solid.[6] | The physical state will determine the type of waste container and handling procedures. |
| Solubility | Soluble in DMSO.[3] | Solutions of this compound in solvents like DMSO must be disposed of as liquid chemical waste. |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound and materials contaminated with it. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE. A multi-layered approach is critical to minimize exposure.[4][5]
-
Primary PPE:
-
Safety glasses with side shields
-
Laboratory coat
-
Closed-toe shoes
-
Nitrile gloves (double-gloving is recommended)[5]
-
-
Task-Specific PPE (for handling pure compound or concentrated solutions):
-
Chemical splash goggles or a face shield
-
Chemical-resistant apron over the lab coat
-
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unadulterated, excess solid this compound in its original container if possible, or in a clearly labeled, compatible waste container.[7]
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or a lined container labeled as "chemically contaminated solid waste."[7]
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible liquid waste container.[8][9]
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's hazardous waste program.[9]
-
Aqueous solutions containing this compound should also be collected as hazardous liquid waste. Do not dispose of them down the drain.[7]
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate must be collected as hazardous liquid waste.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[8][10]
-
Waste Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[9]
-
The label must include:
-
The full chemical name: "(E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline (this compound)"
-
The approximate concentration and quantity of this compound.
-
The solvent(s) used (for liquid waste).
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (consult the SDS).
-
Storage and Disposal
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[9]
-
Ensure waste containers are kept securely closed except when adding waste.[8][9]
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Logistics for Handling FIDAS-5
FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), is a valuable tool in cancer research.[1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
The signal word for this compound is "Warning".[4]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Body Protection | Laboratory coat | A full-sleeved laboratory coat must be worn and kept fastened. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If ventilation is inadequate or when handling the powder outside of a chemical fume hood, a NIOSH-approved respirator is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
1. Preparation and Weighing:
-
Always handle the solid form of this compound in a chemical fume hood.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use.
2. Solution Preparation:
-
When preparing stock solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
The compound is reported to be unstable in solutions; therefore, it is recommended to prepare solutions freshly.[3]
-
For in vivo studies, formulations with PEG300, Tween 80, and saline or with SBE-β-CD in saline have been described.[1][3]
3. Administration (in vitro and in vivo):
-
For cell-based assays, add the final concentration of this compound to the cell culture medium.
-
For animal studies, oral gavage has been a documented route of administration.[1][2][3]
-
All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.[4]
-
Clean all contaminated surfaces and equipment according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound, contaminated solutions, and empty containers should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain or discard in general trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a thorough wash.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 2.1 μM | MAT2A | [1][2][3] |
| In Vitro Concentration | 3 μM | LS174T colorectal cancer cells | [1][3] |
| In Vivo Dosage | 20 mg/kg | Athymic nude mice with HT29 CRC cell xenografts | [1] |
Experimental Protocols
In Vitro Proliferation Assay:
-
Seed LS174T colorectal cancer cells in appropriate culture plates.
-
Treat the cells with this compound at a concentration of 3 μM for 7 days.
-
Assess cell proliferation using a standard method such as MTT or cell counting. A significant reduction in proliferation is expected.[3]
In Vivo Xenograft Tumor Growth Inhibition:
-
Inject HT29 colorectal cancer cells into athymic nude mice to establish xenograft tumors.[1]
-
Once tumors are established, administer this compound at a dose of 20 mg/kg daily via oral gavage for two weeks.[1][2]
-
Monitor tumor growth and the body weight of the mice throughout the study. A significant inhibition of tumor growth with minimal impact on body weight is the anticipated outcome.[1][2]
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAT2A Inhibitor | AmBeed.com [ambeed.com]
- 5. This compound Supplier | CAS 1391934-98-7 | AOBIOUS [aobious.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
